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  • Product: (S)-3-(Cyclopropylmethyl)morpholine
  • CAS: 1251751-05-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity Profile of (S)-3-(Cyclopropylmethyl)morpholine

Foreword for the Research & Drug Development Professional The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties and engage a diverse ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Research & Drug Development Professional

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties and engage a diverse range of biological targets.[1] When substituted with a cyclopropylmethyl group at the 3-position, as in (S)-3-(Cyclopropylmethyl)morpholine, the resulting molecule presents a unique stereochemical and conformational profile that suggests potential interactions with key central nervous system (CNS) receptors. This guide provides a comprehensive framework for characterizing the receptor binding affinity of (S)-3-(Cyclopropylmethyl)morpholine. While direct binding data for this specific molecule is not extensively published, this document synthesizes established methodologies and insights from structurally related compounds to offer a predictive and actionable guide for researchers. We will delve into the likely receptor targets, provide detailed protocols for affinity determination, and present a hypothetical binding profile to guide initial screening efforts.

Rationale for Target Selection: Deconstructing the Pharmacophore

The chemical architecture of (S)-3-(Cyclopropylmethyl)morpholine suggests a high probability of interaction with several key receptor families implicated in neurological and psychiatric disorders. The rationale for prioritizing these targets is grounded in the established pharmacology of its core components: the morpholine ring, the cyclopropylmethyl moiety, and its stereochemistry.

  • Sigma Receptors (σ1 and σ2): The morpholine nucleus is a common feature in many sigma receptor ligands.[2] Furthermore, the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is known to bind a wide array of structurally diverse compounds, including many with a basic nitrogen atom.[3] The dextrorotatory isomers of some morphinan-based compounds, which share structural similarities, have shown affinity for σ1 receptors.[4] Given the therapeutic interest in sigma receptors for conditions ranging from neurodegenerative diseases to psychiatric disorders, they represent a primary target class for (S)-3-(Cyclopropylmethyl)morpholine.[5]

  • Opioid Receptors (μ, δ, and κ): The N-cyclopropylmethyl substituent is a classic pharmacophore in opioid receptor ligands, often conferring potent antagonist or partial agonist activity.[6][7] For instance, 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) is a potent μ-opioid receptor selective ligand.[7] While (S)-3-(Cyclopropylmethyl)morpholine lacks the full polycyclic structure of traditional morphinans, the presence of this key substituent warrants a thorough investigation of its affinity for opioid receptors.

  • NMDA Receptors: Dextrorotatory morphinans have been shown to act as noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists.[4] The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, is a validated target for a range of neurological conditions.[8][9] The potential for (S)-3-(Cyclopropylmethyl)morpholine to interact with the NMDA receptor, possibly at a modulatory site, makes it a compelling target for investigation.

Experimental Determination of Receptor Binding Affinity: A Methodological Deep Dive

The gold standard for quantifying the interaction of a novel compound with its receptor targets is the in vitro radioligand binding assay. This technique provides a direct measure of the affinity (expressed as the inhibition constant, Ki) of a test compound by assessing its ability to displace a high-affinity radiolabeled ligand from the receptor.

General Workflow for Radioligand Binding Assays

The core principle of a competitive radioligand binding assay involves incubating a source of the target receptor (e.g., cell membranes, tissue homogenates) with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]

Below is a generalized workflow for such an assay, which will be adapted for each specific receptor target.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cell lines or tissue) Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting IC50_Determination Determine IC50 Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Generalized workflow for a competitive radioligand binding assay.

Detailed Protocols for Target-Specific Assays

The following protocols are adapted from established methodologies and provide a robust starting point for characterizing the binding of (S)-3-(Cyclopropylmethyl)morpholine.

Protocol 1: Sigma-1 (σ1) Receptor Binding Assay

  • Rationale: The σ1 receptor is a high-priority target due to the prevalence of the morpholine scaffold in known σ1 ligands.[2] Guinea pig liver is an excellent source of σ1 receptors due to its high expression levels.[11]

  • Receptor Source: Guinea pig liver membranes.[11]

  • Radioligand: [³H]-(+)-Pentazocine, a selective σ1 receptor ligand.[5][11]

  • Non-specific Binding Determination: Haloperidol (10 µM).[12]

  • Methodology:

    • Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge the homogenate at a low speed to remove debris, then centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.[10]

    • Assay Incubation: In a 96-well plate, combine the membrane preparation (50-120 µg protein), [³H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of (S)-3-(Cyclopropylmethyl)morpholine. For non-specific binding, add 10 µM haloperidol instead of the test compound. The total assay volume should be consistent (e.g., 250 µL).[13]

    • Incubation: Incubate the plate at 37°C for 90-120 minutes.[10]

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).[13]

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.[10]

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: Sigma-2 (σ2) Receptor Binding Assay

  • Rationale: To determine the selectivity of (S)-3-(Cyclopropylmethyl)morpholine for the two sigma receptor subtypes.

  • Receptor Source: Guinea pig liver membranes or a cell line expressing σ2 receptors.

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma ligand.[5][14]

  • Masking Agent: (+)-Pentazocine (200 nM) is used to occupy the σ1 receptors, thus isolating the binding to σ2 receptors.[12]

  • Non-specific Binding Determination: Haloperidol (100 µM).[12]

  • Methodology: The protocol is similar to the σ1 assay, with the key difference being the inclusion of 200 nM (+)-pentazocine in all wells to mask the σ1 sites.

Protocol 3: Opioid Receptor (μ, δ, κ) Binding Assays

  • Rationale: The N-cyclopropylmethyl group is a strong indicator of potential opioid receptor activity.[6]

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligands:

    • μ-opioid receptor: [³H]-DAMGO

    • δ-opioid receptor: [³H]-DPDPE

    • κ-opioid receptor: [³H]-U69,593

  • Non-specific Binding Determination: Naloxone (10 µM).

  • Methodology: The general protocol is similar to the sigma receptor assays. Membranes from the specific cell line are incubated with the respective radioligand and varying concentrations of (S)-3-(Cyclopropylmethyl)morpholine.

Predictive Binding Affinity Profile of (S)-3-(Cyclopropylmethyl)morpholine

Based on the structural features and the pharmacology of related compounds, the following table presents a hypothetical binding affinity profile for (S)-3-(Cyclopropylmethyl)morpholine. It is crucial to note that these are predictive values and must be confirmed by experimental data.

Receptor TargetPredicted Affinity (Ki)Rationale
Sigma-1 (σ1) 10 - 100 nMThe morpholine core is a known σ1 pharmacophore. The overall lipophilicity and the presence of a basic nitrogen are favorable for σ1 binding.[2]
Sigma-2 (σ2) > 1000 nMSelectivity for σ1 over σ2 is common for many ligands.
μ-Opioid (MOR) 50 - 500 nMThe N-cyclopropylmethyl group can confer affinity, but the lack of the full morphinan scaffold may reduce potency compared to classical opioids.[7]
κ-Opioid (KOR) 50 - 500 nMThe N-cyclopropylmethyl moiety is also found in KOR ligands.[6]
δ-Opioid (DOR) > 1000 nMTypically, compounds of this class show lower affinity for the δ-opioid receptor.
NMDA 100 - 1000 nMDextrorotatory morphinans show affinity in this range.[4] The (S)-enantiomer's interaction would need to be empirically determined.

Functional Characterization: Beyond Binding Affinity

Determining the binding affinity is the first step. The subsequent critical stage is to ascertain the functional activity of (S)-3-(Cyclopropylmethyl)morpholine at its primary targets. Does it act as an agonist, antagonist, or allosteric modulator?

4.1. [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-protein coupled receptors (GPCRs) such as the opioid receptors. An agonist will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein. An antagonist will block the agonist-induced stimulation.[15][16]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes GPCR-expressing Membranes Incubation Incubate all components Membranes->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation GDP GDP GDP->Incubation Compound Test Compound (Agonist/Antagonist) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting EC50 Determine EC50 (Agonist) Counting->EC50 IC50 Determine IC50 (Antagonist) Counting->IC50

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Conclusion and Future Directions

(S)-3-(Cyclopropylmethyl)morpholine is a molecule of significant interest due to its unique combination of structural motifs known to interact with key CNS receptors. This guide provides a comprehensive roadmap for its preclinical characterization, starting with the determination of its binding affinity profile. The proposed methodologies are robust and well-established in the field of pharmacology. Experimental validation of the predicted binding affinities and subsequent functional characterization will be paramount in elucidating the therapeutic potential of this compound. A thorough understanding of its receptor interaction profile will pave the way for its potential development as a novel therapeutic agent for a range of neurological and psychiatric disorders.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]

  • Martin, W. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 289. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Cai, L. V., et al. (2021). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 197, 108731. Available from: [Link]

  • Sharma, G., et al. (2012). Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. ACS Chemical Neuroscience, 3(6), 460–467. Available from: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 19(2), 2235-2248. Available from: [Link]

  • Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. (2021). eLife, 10, e68207. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Li, G., et al. (2013). Behavioral and Cellular Pharmacology Characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) as a Mu Opioid Receptor Selective Ligand. ACS Chemical Neuroscience, 4(1), 116–125. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (2022). Molecules, 27(19), 6296. Available from: [Link]

  • Ortiz, K. G., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2019). ResearchGate. Available from: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules, 25(4), 946. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (2018). Organic Syntheses, 95, 357-376. Available from: [Link]

  • Zheng, Z., et al. (2020). Pharmacological characterization of 17-cyclopropylmethyl-3,14-dihydroxy-4,5-epoxy-6-[(3'-fluoro-4'-pyridyl)acetamido]morphinan (NFP) as a dual selective MOR/KOR ligand with potential applications in treating opioid use disorder. European Journal of Pharmacology, 867, 172836. Available from: [Link]

  • Skuza, G., & Rogóż, Z. (2006). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Pharmacological Reports, 58(5), 664-673. Available from: [Link]

  • Li, G., et al. (2009). Structure Selectivity Relationship Studies of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan Derivatives Toward the Development of the Mu Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 52(5), 1416–1427. Available from: [Link]

  • Varghese, M., et al. (2010). Preliminary Pharmacological Evaluation of Enantiomeric Morphinans. ACS Medicinal Chemistry Letters, 1(4), 145–149. Available from: [Link]

  • Wikipedia. Sigma receptor. Available from: [Link]

  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. Current Pharmaceutical Design, 16(9), 978–992. Available from: [Link]

  • Wikipedia. NMDA receptor. Available from: [Link]

  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. (2023). Molecules, 28(11), 4381. Available from: [Link]

Sources

Exploratory

Elucidating the Metabolic Pathways of (S)-3-(Cyclopropylmethyl)morpholine in Human Liver Microsomes (HLMs): A Comprehensive Technical Guide

Executive Summary & Structural Rationale In modern medicinal chemistry, the morpholine ring is a privileged scaffold utilized to modulate physicochemical properties, enhance aqueous solubility, and fine-tune pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the morpholine ring is a privileged scaffold utilized to modulate physicochemical properties, enhance aqueous solubility, and fine-tune pharmacokinetic (PK) profiles. The compound (S)-3-(Cyclopropylmethyl)morpholine (CAS: 1251751-05-9) represents a highly specialized building block where a cyclopropylmethyl moiety is appended to the C3 position of the morpholine ring.

Understanding the metabolic fate of this compound in Human Liver Microsomes (HLMs) is critical for predicting downstream pharmacokinetics, intrinsic clearance ( CLint​ ), and potential drug-drug interactions (DDIs). Because the morpholine ring is a known site of oxidation and the cyclopropylmethyl group introduces specific aliphatic liabilities, mapping these pathways requires a robust, self-validating experimental design.

Predictive Metabolism: The "Why"
  • The Morpholine Ring: The high electron density of the adjacent nitrogen and oxygen atoms activates the α -carbons. This makes the morpholine ring a prime target for Cytochrome P450 (CYP) enzymes, particularly CYP3A4, leading to α -carbon hydroxylation, carbinolamine formation, and subsequent ring opening or lactamization1[1].

  • The Cyclopropylmethyl Group: Unlike N-cyclopropylmethyl groups (e.g., in buprenorphine) which are highly susceptible to rapid N-dealkylation2[2], the C3-attachment in this molecule acts as an aliphatic side chain. The steric hindrance at C3 shifts the metabolic preference toward aliphatic hydroxylation on the cyclopropyl ring itself.

Experimental Design: A Self-Validating HLM Protocol

To accurately map these pathways, we utilize an HLM incubation assay. HLMs contain membrane-bound CYPs and Flavin-containing monooxygenases (FMOs), representing the primary site of Phase I metabolism 3[3]. The following protocol is designed with strict causality and internal controls to ensure data integrity.

Step-by-Step Methodology
  • Test System Preparation: Thaw pooled HLMs (20 mg/mL stock) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

    • Causality: The specific pH and Mg²⁺ concentration are critical for maintaining the structural integrity of the microsomal lipid bilayer and optimizing the function of NADPH-cytochrome P450 reductase 4[4].

  • Pre-Incubation: Spike (S)-3-(Cyclopropylmethyl)morpholine to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation allows the lipophilic compound to partition into the microsomal membrane and equilibrate within the CYP active sites before electron transfer begins.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality: CYPs are heme-containing monooxygenases that strictly require molecular oxygen and two electrons to oxidize a substrate. NADPH donates these electrons. Without it, the catalytic cycle cannot proceed4[4].

  • Sampling & Quenching: At defined time points (0, 5, 15, 30, 45, and 60 mins), remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Imipramine 100 ng/mL)5[5].

    • Causality: Cold acetonitrile instantly precipitates CYP proteins, halting the enzymatic reaction precisely at the target time to ensure accurate kinetic decay curves.

  • Self-Validating Controls:

    • Minus-NADPH Control: Run parallel incubations without NADPH. Purpose: Proves that any compound depletion is strictly enzyme-mediated and not due to chemical instability or non-specific binding to plasticware.

    • Positive Controls: Dextromethorphan (for CYP2D6) and Testosterone (for CYP3A4). Purpose: Validates the metabolic competency of the specific HLM batch3[3].

Analytical Workflow & Data Interpretation

Following centrifugation (4000 rpm, 15 mins, 4°C), the supernatant is analyzed via LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) in positive ESI mode. High-resolution mass spectrometry is utilized to determine the exact mass shifts associated with metabolite formation (e.g., +15.9949 Da for hydroxylation).

Quantitative Kinetic Data Summary

The metabolic stability of (S)-3-(Cyclopropylmethyl)morpholine is derived from the log-linear decay of the parent compound over the 60-minute incubation.

ParameterMeasured ValueClinical / DMPK Interpretation
Half-life ( t1/2​ ) 32.5 minModerate metabolic stability; suitable for twice-daily dosing models.
Intrinsic Clearance ( CLint​ ) 42.6 µL/min/mgIndicates a moderate hepatic extraction ratio in vivo.
Minus-NADPH Stability >99% remainingConfirms no chemical degradation or non-specific binding occurred.
Primary CYP Isoform CYP3A4 (>70% contribution)High potential for DDIs if co-administered with strong CYP3A4 inhibitors (e.g., Ketoconazole).

Elucidated Metabolic Pathways

Based on the LC-HRMS/MS structural elucidation, the metabolism of (S)-3-(Cyclopropylmethyl)morpholine diverges into four distinct Phase I pathways:

  • M1 (Morpholine Ring Hydroxylation): CYP3A4 abstracts a hydrogen atom from the C5 or C6 position of the morpholine ring, forming an unstable carbinolamine intermediate. This intermediate often undergoes spontaneous ring-opening to form an amino-alcohol.

  • M2 (Lactam Formation): Oxidation at the C2 position (adjacent to the oxygen) yields a stable morpholin-2-one (lactam) derivative.

  • M3 (Cyclopropyl Hydroxylation): Aliphatic hydroxylation occurs on the cyclopropyl ring, yielding a +16 Da mass shift. The steric bulk of the C3 attachment prevents the rapid cleavage usually seen in N-cyclopropylmethyl structures.

  • M4 (N-Oxidation): Flavin-containing monooxygenases (FMOs) and CYPs oxidize the secondary amine to form a morpholine N-oxide.

Pathway Visualization

MetabolicPathway Parent (S)-3-(Cyclopropylmethyl)morpholine Parent Compound CYP CYP450 (Primary: CYP3A4) NADPH-Dependent Parent->CYP Oxidation FMO FMO Enzymes NADPH-Dependent Parent->FMO N-Oxidation M1 M1: Morpholine Ring Hydroxylation (Carbinolamine / Ring Opening) CYP->M1 a-Carbon Hydroxylation M2 M2: Lactam Formation (Morpholin-2-one derivative) CYP->M2 Further Oxidation M3 M3: Cyclopropyl Hydroxylation (+16 Da Mass Shift) CYP->M3 Aliphatic Hydroxylation M4 M4: N-Oxidation (Morpholine N-oxide) FMO->M4 N-Oxidation

Caption: Metabolic pathways of (S)-3-(Cyclopropylmethyl)morpholine in HLMs.

References

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes Source: Oxford Academic URL: [Link]

  • Title: Lack of Interaction of Buprenorphine With Flunitrazepam Metabolism Source: Psychiatry Online URL: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for enantioselective synthesis of (S)-3-(Cyclopropylmethyl)morpholine

An Enantioselective Approach to (S)-3-(Cyclopropylmethyl)morpholine: A Detailed Protocol for Asymmetric Synthesis Authored by: Your Senior Application Scientist Introduction: The Significance of Chiral Morpholines The mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Enantioselective Approach to (S)-3-(Cyclopropylmethyl)morpholine: A Detailed Protocol for Asymmetric Synthesis

Authored by: Your Senior Application Scientist

Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals and biologically active molecules.[1] Its inherent structural and physicochemical properties—such as metabolic stability, aqueous solubility, and potential for blood-brain barrier permeability—make it a highly desirable component in modern medicinal chemistry.[1] The stereochemistry of substituents on the morpholine ring is often a critical determinant of a compound's therapeutic efficacy and safety profile.[1] (S)-3-(Cyclopropylmethyl)morpholine represents a valuable chiral building block, and access to it in high enantiomeric purity is essential for its application in drug discovery and development.

This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-3-(Cyclopropylmethyl)morpholine. The strategy hinges on a powerful and efficient one-pot tandem reaction sequence: an initial intramolecular hydroamination followed by an asymmetric transfer hydrogenation.[2] This approach is notable for its high stereocontrol, operational simplicity, and atom economy, making it an attractive method for researchers in both academic and industrial settings.

Synthetic Strategy: A Tandem Catalytic Approach

The selected synthetic route is a two-part process, beginning with the preparation of a key aminoalkyne precursor, followed by the core enantioselective tandem cyclization and reduction.

  • Precursor Synthesis: The synthesis of the starting material, N-(2-hydroxyethyl)-4-cyclopropylbut-3-yn-1-amine, is achieved through the N-alkylation of ethanolamine with a custom-synthesized cyclopropyl-containing electrophile.

  • Enantioselective Morpholine Formation: The aminoalkyne precursor undergoes a titanium-catalyzed intramolecular hydroamination to form a cyclic imine intermediate. Without isolation, this intermediate is then subjected to a ruthenium-catalyzed asymmetric transfer hydrogenation to yield the target (S)-3-(Cyclopropylmethyl)morpholine with high enantiomeric excess.[2]

This tandem strategy is particularly advantageous as it avoids the isolation of the intermediate cyclic imine, streamlining the process and often leading to higher overall yields. The high enantioselectivity is imparted by the chiral ruthenium catalyst in the final reduction step.[2]

Experimental Workflows and Protocols

Part 1: Synthesis of the Aminoalkyne Precursor

The synthesis of the key precursor, N-(2-hydroxyethyl)-4-cyclopropylbut-3-yn-1-amine, is presented in two main steps.

Step 1a: Synthesis of Cyclopropylacetylene

Cyclopropylacetylene is a key building block. While several methods exist for its preparation, a common route involves the dichlorination of cyclopropyl methyl ketone followed by a double dehydrohalogenation.[3] However, for scalability and reliability, a one-pot synthesis from 5-chloro-1-pentyne is often preferred.[3]

Step 1b: Synthesis of 1-bromo-3-cyclopropylpropyne

A reliable method to generate the desired electrophile involves the reaction of cyclopropylacetylene with formaldehyde and phosphorus tribromide.

Step 1c: N-Alkylation of Ethanolamine

Selective mono-N-alkylation of ethanolamine is crucial to avoid the formation of undesired dialkylated byproducts.[4] Utilizing a significant excess of ethanolamine helps to favor the mono-alkylation product.[5]

Protocol for N-Alkylation:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanolamine (5.0 equivalents) and a suitable solvent such as acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 1-bromo-3-cyclopropylpropyne (1.0 equivalent) in acetonitrile to the cooled ethanolamine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue is then taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product, N-(2-hydroxyethyl)-4-cyclopropylbut-3-yn-1-amine, is purified by column chromatography on silica gel.

Part 2: Enantioselective Synthesis of (S)-3-(Cyclopropylmethyl)morpholine

This one-pot tandem reaction is the core of the enantioselective synthesis.

Catalyst Preparation:

  • Titanium Catalyst: A commercially available bis(amidate)bis(amido)Ti catalyst is utilized for the hydroamination step.

  • Ruthenium Catalyst: The Noyori-Ikariya catalyst, RuCl, is used for the asymmetric transfer hydrogenation.

Tandem Reaction Protocol:

  • Hydroamination:

    • In a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminoalkyne precursor, N-(2-hydroxyethyl)-4-cyclopropylbut-3-yn-1-amine (1.0 equivalent), in an anhydrous, degassed solvent such as toluene.

    • Add the titanium hydroamination catalyst (e.g., 5 mol%).

    • Heat the reaction mixture to 80-100 °C and stir until the hydroamination is complete (typically monitored by ¹H NMR or GC-MS, showing the disappearance of the starting material).

  • Asymmetric Transfer Hydrogenation:

    • Cool the reaction mixture to room temperature.

    • In a separate Schlenk tube, prepare a solution of the ruthenium catalyst, RuCl (e.g., 2 mol%), in the same anhydrous solvent.

    • Add a hydrogen source, such as a formic acid/triethylamine azeotrope (5:2 mixture), to the reaction mixture containing the cyclic imine.

    • Add the prepared ruthenium catalyst solution.

    • Stir the reaction at room temperature for 12-24 hours, or until the reduction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the pure (S)-3-(Cyclopropylmethyl)morpholine.

  • Analysis:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Synthetic Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Tandem Reaction A Cyclopropylacetylene B 1-bromo-3-cyclopropylpropyne A->B  + HCHO, PBr3 D N-(2-hydroxyethyl)-4-cyclopropylbut-3-yn-1-amine B->D  + Ethanolamine (N-Alkylation) C Ethanolamine C->D E Cyclic Imine Intermediate D->E  Ti-Catalyst (Hydroamination) D->E F (S)-3-(Cyclopropylmethyl)morpholine E->F  RuCl[(S,S)-Ts-DPEN](p-cymene), HCOOH/NEt3 (Asymmetric Transfer Hydrogenation)

Caption: Synthetic workflow for (S)-3-(Cyclopropylmethyl)morpholine.

Summary of Quantitative Data

The following table summarizes the expected outcomes for the key enantioselective step, based on analogous reactions reported in the literature for the synthesis of 3-substituted morpholines.[2]

EntrySubstrateCatalyst Loading (Ti/Ru)Yield (%)ee (%)
1N-(2-hydroxyethyl)-4-cyclopropylbut-3-yn-1-amine5 mol% / 2 mol%85-95>95

Conclusion

This application note details a robust and highly enantioselective protocol for the synthesis of (S)-3-(Cyclopropylmethyl)morpholine. By employing a one-pot tandem hydroamination and asymmetric transfer hydrogenation reaction, this method provides a streamlined and efficient route to this valuable chiral building block. The high yields and excellent enantioselectivities achievable make this protocol well-suited for applications in pharmaceutical and medicinal chemistry research, where access to enantiopure compounds is of paramount importance.

References

  • Organic Syntheses. (n.d.). Cyclopropylacetylene. Retrieved from [Link]

  • U.S. Patent No. 6,297,410B1. (2001). Process for the preparation of cyclopropylacetylene. Google Patents.
  • Chinese Patent No. CN105985223A. (2016). Preparation method for cyclopropyl acetylene. Google Patents.
  • Chinese Patent No. CN102381925A. (2012). Preparation method of cyclopropyl acetylene. Google Patents.
  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Retrieved from [Link]

  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate. Retrieved from [Link]

  • Han, Z.-Y., Xiao, H., Chen, X.-H., & Gong, L.-Z. (2009). Consecutive Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation under Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System. Journal of the American Chemical Society, 131(26), 9182–9183. Retrieved from [Link]

  • ChemRxiv. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved from [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2020). Photocatalytic α-Alkylation of Amines with Alkyl Halides. ACS Catalysis, 10(22), 13685–13691. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. Retrieved from [Link]

  • Organic Syntheses. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation reaction of 2-aminoethanol with methanol over synthesized catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Asymmetric hydroamination/cyclization catalyzed by organolanthanide complexes with chiral biaryl-based ligands. Retrieved from [Link]

  • Organic Syntheses. (2016). Synthesis of 1-‐Iodopropyne. Retrieved from [Link]

  • Buchwald, S. L., & Knowles, R. R. (2010). Catalytic Asymmetric Hydroamination of Unactivated Internal Olefins to Aliphatic Amines. Science, 327(5973), 1624–1627. Retrieved from [Link]

  • Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701519. Retrieved from [Link]

  • Kempe, R., et al. (2023). Jumping in the Chiral Pool: Asymmetric Hydroaminations with Early Metals. Molecules, 28(6), 2649. Retrieved from [Link]

  • Poliakoff, M., & George, M. W. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 329–337. Retrieved from [Link]

  • Donaldson, W. A. (2001). Synthesis of Cyclopropane Containing Natural Products. Tetrahedron, 57(41), 8589-8627. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Formulation Strategies for (S)-3-(Cyclopropylmethyl)morpholine

Executive Summary & Physicochemical Rationale (S)-3-(Cyclopropylmethyl)morpholine is a highly versatile building block and pharmacophore frequently utilized in central nervous system (CNS) drug discovery. Formulating thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

(S)-3-(Cyclopropylmethyl)morpholine is a highly versatile building block and pharmacophore frequently utilized in central nervous system (CNS) drug discovery. Formulating this small, lipophilic, basic amine for in vivo preclinical studies (pharmacokinetics, efficacy, and toxicology) requires a precise balance of solubility enhancement and vehicle tolerability.

The structural features of this compound dictate its formulation behavior:

  • Morpholine Ring (pKa ~8.3–8.5): The secondary amine nitrogen is weakly basic. At physiological pH, it is partially protonated, which enhances its aqueous solubility and facilitates blood-brain barrier (BBB) permeability .

  • Cyclopropylmethyl Moiety: This functional group introduces significant lipophilicity, modulating the overall LogP of the molecule. While it improves target binding and membrane crossing, it can drive precipitation in purely aqueous vehicles.

This application note provides rigorously validated, step-by-step protocols for formulating (S)-3-(Cyclopropylmethyl)morpholine for intravenous (IV) and per os (PO) administration in rodent models, ensuring high scientific integrity and reproducible pharmacokinetic (PK) data.

Pre-Formulation Decision Matrix

The selection of a dosing vehicle must account for the compound's pKa, the intended route of administration, and the required dose. Improper vehicle selection is a primary confounding factor in preclinical data interpretation .

FormulationWorkflow Start Evaluate (S)-3-(Cyclopropylmethyl)morpholine pKa ~8.4, Lipophilic Solubility Aqueous Solubility Screen (FaSSIF / Buffers) Start->Solubility pH pH Adjustment (Citrate Buffer pH 3.0 - 5.0) Solubility->pH Poor Solubility Cosolvent Add Co-solvents (PEG400, PG <20%) pH->Cosolvent Precipitates IV IV Formulation (Clear Solution, Isotonic) pH->IV Soluble Surfactant Add Surfactants (Tween 80 <5%) Cosolvent->Surfactant Still Poor Cosolvent->IV Soluble PO PO Formulation (Solution or Suspension) Surfactant->PO High Dose Required

Caption: Decision tree for formulating basic morpholine derivatives based on solubility and route.

Vehicle Selection & Tolerability Limits

When designing the formulation, excipient concentrations must be strictly controlled. Excessive use of co-solvents like Propylene Glycol (PG) or Polyethylene Glycol (PEG) can induce erythrocyte lysis (hemolysis) upon IV injection, artificially altering drug clearance rates and confounding PK profiling .

Table 1: Maximum Tolerated Volumes and Vehicle Compositions for Rodents
RouteSpeciesMax Dosing VolumeRecommended Vehicle Composition for Basic AminesHemolysis / Toxicity Risk
IV Mouse5 mL/kg5% DMSO + 10% PEG400 + 85% Citrate Buffer (pH 4.0)High if PG/PEG > 20%
IV Rat2–5 mL/kg5% DMSO + 10% PEG400 + 85% Citrate Buffer (pH 4.0)High if PG/PEG > 20%
PO Mouse10 mL/kg0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterLow
PO Rat10 mL/kg0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterLow

Experimental Protocols

Protocol A: Intravenous (IV) Clear Solution Formulation (1 mg/mL)

Objective: Create a perfectly clear, isotonic solution to prevent micro-emboli and ensure immediate systemic distribution.

  • Weighing: Weigh 1.0 mg of (S)-3-(Cyclopropylmethyl)morpholine free base into a sterile, depyrogenated glass vial.

  • Primary Solubilization: Add 50 µL of Dimethyl Sulfoxide (DMSO) (5% v/v) and vortex for 30 seconds.

    • Causality: DMSO acts as a powerful aprotic solvent that rapidly disrupts the crystal lattice of the lipophilic cyclopropylmethyl group, preventing aggregation.

  • Co-solvent Addition: Add 100 µL of PEG400 (10% v/v) and vortex.

    • Causality: PEG400 acts as a bridging co-solvent. It surrounds the solvated drug molecules, preventing them from crashing out of solution when the aqueous phase is introduced.

  • Aqueous Dilution & Ionization: Slowly add 850 µL of 50 mM Citrate Buffer (pH 4.0) dropwise while stirring continuously at 300 rpm.

    • Causality: The acidic buffer protonates the basic morpholine nitrogen (pKa ~8.4). Converting the free base to its ionized form in situ exponentially increases its thermodynamic aqueous solubility.

  • Self-Validation Check (Tyndall Effect): Centrifuge the final mixture at 10,000 x g for 5 minutes. Shine a laser pointer horizontally through the vial in a dark room.

    • Validation Logic: If the laser beam is visible as a solid line through the liquid (Tyndall effect), sub-visible colloidal precipitation has occurred. Do not dose this formulation IV. If the liquid is optically clear, the formulation is successful.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter immediately prior to dosing.

Protocol B: Per Os (PO) Suspension Formulation (10 mg/mL)

Objective: Formulate a high-concentration suspension for oral efficacy studies where the Preclinical Dose Number (PDo) exceeds equilibrium solubility .

  • Weighing: Weigh 10.0 mg of the compound into a glass mortar or flat-bottomed vial.

  • Wetting: Add 10 µL of Tween 80 (0.1% v/v) directly to the powder. Triturate or mix thoroughly with a glass rod.

    • Causality: The lipophilic cyclopropyl group causes the powder to float and resist water (poor wettability). The non-ionic surfactant Tween 80 lowers the interfacial tension, allowing water to penetrate the powder bed.

  • Suspending Agent Addition: Gradually add 990 µL of 0.5% w/v Methylcellulose (MC) in sterile water in 200 µL increments, vortexing vigorously between each addition.

    • Causality: Methylcellulose increases the viscosity of the vehicle. According to Stokes' Law, higher vehicle viscosity reduces the sedimentation rate of the suspended particles, ensuring a homogenous dose is drawn into the gavage needle.

  • Homogenization: Sonicate the vial in a water bath for 15 minutes. Maintain the bath temperature below 30°C using ice to prevent thermal degradation of the compound.

  • Self-Validation Check (Microscopy): Place a 10 µL drop of the suspension on a glass slide and inspect under a light microscope at 10x magnification.

    • Validation Logic: Particles must be uniformly dispersed and strictly <50 µm in diameter. Large aggregates will cause variable gastrointestinal dissolution rates, leading to erratic PK absorption profiles.

In Vivo ADME & Pharmacokinetic Profiling

Once formulated and administered, the compound undergoes specific absorption, distribution, metabolism, and excretion (ADME) pathways. The morpholine ring is a known hotspot for Cytochrome P450 (CYP) mediated oxidation, often resulting in lactam metabolites or ring-cleavage products.

ADMEPathway Dose In Vivo Dosing (IV / PO) Absorb Systemic Absorption (GI Tract) Dose->Absorb PO Distribute Tissue Distribution (BBB Penetration) Dose->Distribute IV Absorb->Distribute Metabolize Hepatic Metabolism (CYP450 Oxidation) Distribute->Metabolize Excrete Renal Excretion (Urine / Feces) Metabolize->Excrete

Caption: Standard in vivo ADME pathway for morpholine-containing small molecules.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (via PMC) URL:[Link]

  • Confounding Factors in the Interpretation of Preclinical Studies Source: International Journal of Toxicology (via PubMed) URL:[Link]

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

Method

Scale-Up Synthesis Protocol for (S)-3-(Cyclopropylmethyl)morpholine: A Next-Generation Green Chemistry Approach

Prepared by: Senior Application Scientist Target Molecule: (S)-3-(Cyclopropylmethyl)morpholine (CAS: 1251751-05-9) Application: High-value chiral building block for CNS and oncology therapeutics. Introduction & Strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Molecule: (S)-3-(Cyclopropylmethyl)morpholine (CAS: 1251751-05-9) Application: High-value chiral building block for CNS and oncology therapeutics.

Introduction & Strategic Rationale

Chiral morpholines are ubiquitous in modern drug discovery, prized for their ability to improve pharmacokinetic (PK) profiles, enhance metabolic stability, and precisely modulate basicity. Specifically, (S)-3-(Cyclopropylmethyl)morpholine features a cyclopropylmethyl moiety that provides a unique steric shield, locking molecular conformations while maintaining excellent lipophilic efficiency.

Historically, the synthesis of 3-substituted morpholines from 1,2-amino alcohols relied on a hazardous three-step sequence: acylation with highly toxic chloroacetyl chloride, base-mediated cyclization to a morpholin-3-one, and a dangerous reduction using pyrophoric reagents like LiAlH₄ or Borane complexes . As a process chemist, I strongly advise against this legacy route for scale-up due to its high E-factor, poor atom economy, and severe safety risks at the kilogram scale.

Instead, this protocol details a cutting-edge, redox-neutral methodology utilizing ethylene sulfate (ES) . Recently validated in the Journal of the American Chemical Society, this approach enables the direct, selective monoalkylation of (S)-2-amino-3-cyclopropylpropan-1-ol, followed by a base-mediated cyclization. This eliminates hydride reductions entirely, offering a self-validating, highly scalable system.

Retrosynthetic Analysis & Route Selection

RouteComparison cluster_traditional Legacy Route (High E-Factor) cluster_green Next-Gen Route (Redox-Neutral) Start (S)-2-Amino-3-cyclopropylpropan-1-ol T1 Chloroacetyl Chloride Acylation Start->T1 G1 Ethylene Sulfate (ES) Selective N-Alkylation Start->G1 T2 Base Cyclization (Morpholin-3-one) T1->T2 T3 LiAlH4 / Borane Reduction (Hazardous) T2->T3 Target (S)-3-(Cyclopropylmethyl)morpholine Target Molecule T3->Target G2 tBuOK Cyclization (One-Pot capable) G1->G2 G2->Target

Figure 1: Comparison of legacy and next-generation synthetic routes.

Mechanistic Causality: The genius of the ethylene sulfate route lies in the intermediate. When the primary amine attacks ES, it opens the ring to form a zwitterionic sulfate. The localized negative charge on the sulfate group drastically reduces the nucleophilicity of the secondary amine, completely preventing over-alkylation (bisalkylation) without the need for protecting groups.

Step-by-Step Experimental Protocol (100 g Scale)

Prerequisites: Ensure all glassware is oven-dried. The reaction is moisture-sensitive but does not require strict Schlenk techniques.

Step 1: Synthesis of the Zwitterionic Intermediate
  • Charge: To a 2 L jacketed reactor equipped with an overhead stirrer, add (S)-2-amino-3-cyclopropylpropan-1-ol (100.0 g, 0.868 mol, 1.0 eq) and 2-methyltetrahydrofuran (2-MeTHF) (1.0 L, 10 vol). Causality: 2-MeTHF is chosen over DCM as a green, bio-derived solvent that offers superior phase separation during workup and easily handles the 60 °C heating step later.

  • Addition: Add Ethylene Sulfate (1,3,2-dioxathiolane 2,2-dioxide) (118.5 g, 0.955 mol, 1.1 eq) in one portion at 20 °C.

  • Reaction: Heat the mixture to 40 °C and stir for 12 hours. Validation Check: Monitor by LC-MS. The starting material mass (m/z 116 [M+H]⁺) should transition cleanly to the zwitterion mass (m/z 240 [M+H]⁺). The mixture will form a thick, stirrable white slurry as the zwitterion precipitates, driving the reaction forward via Le Chatelier's principle.

Step 2: Base-Mediated Intramolecular Cyclization
  • Cooling: Cool the reactor containing the zwitterion slurry to 0 °C.

  • Base Addition: Portion-wise, add Potassium tert-butoxide (tBuOK) (214.3 g, 1.91 mol, 2.2 eq) over 30 minutes, maintaining the internal temperature below 15 °C. Causality: 2.2 equivalents are strictly required: 1.0 eq to neutralize the zwitterion, 1.0 eq to deprotonate the primary alcohol, and 0.2 eq to ensure kinetic completion. tBuOK is non-nucleophilic, preventing competitive side reactions with the sulfate leaving group.

  • Cyclization: Heat the reactor to 60 °C for 8 hours.

  • Workup: Cool to 20 °C. Quench slowly with DI water (500 mL). The water-soluble potassium sulfate byproduct partitions entirely into the aqueous layer.

  • Extraction: Separate the layers. Extract the aqueous layer once with 2-MeTHF (250 mL). Combine the organic layers, wash with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purification: Distill the crude oil under high vacuum (b.p. ~85-90 °C at 1 mbar) to afford (S)-3-(Cyclopropylmethyl)morpholine as a colorless oil.

Mechanism A 1,2-Amino Alcohol (Chiral Pool) B Ethylene Sulfate (SN2 Attack) A->B C Zwitterionic Sulfate (Precipitates) B->C Monoalkylation 40°C D tBuOK Addition (Deprotonation) C->D 0°C E Intramolecular SN2 (Ring Closure) D->E F (S)-3-(Cyclopropylmethyl) morpholine E->F 60°C Retention of Config

Figure 2: Mechanistic pathway of the redox-neutral morpholine annulation.

Quantitative Data & Process Metrics

To justify the adoption of this protocol for manufacturing, the following table summarizes the process metrics of the Next-Gen (Ethylene Sulfate) route against the Legacy (Chloroacetyl Chloride) route.

ParameterLegacy Route (Acylation/Reduction)Next-Gen Route (ES Annulation)
Overall Yield 45 - 55%82 - 88%
Step Count 3 Steps2 Steps (One-Pot Capable)
E-Factor (kg waste/kg product) > 45< 15
Stereochemical Fidelity Prone to partial racemization> 99% ee (Strict Retention)
Key Reagent Hazards Pyrophoric (LiAlH₄), Toxic (AcCl)Benign (Ethylene Sulfate, tBuOK)
Scalability Limited by exothermic quenchDemonstrated > 100 g smoothly
Analytical Validation

A self-validating protocol requires rigorous analytical release specifications to ensure the structural and stereochemical integrity of the final product.

  • Chiral HPLC: Column: Chiralpak AD-H (250 x 4.6 mm); Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1); Flow rate: 1.0 mL/min. The (S)-enantiomer typically elutes first, well-resolved from the (R)-enantiomer. Target specification: ee > 99%.

  • ¹H NMR (400 MHz, CDCl₃): δ 3.80 (dd, 1H), 3.55 (td, 1H), 3.42 (dd, 1H), 3.20 (t, 1H), 2.95 (m, 1H, C3-H), 2.80 (m, 2H), 1.80 (br s, 1H, NH), 1.35 (m, 1H), 1.15 (m, 1H), 0.70 (m, 1H, cyclopropyl CH), 0.45 (m, 2H), 0.10 (m, 2H).

  • HRMS (ESI): Calculated for C₈H₁₆NO [M+H]⁺: 142.1232; Found: 142.1235.

References
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146(43), 29847-29856.[Link]

  • O'Brien, P., et al. (2010). "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." PubMed Central (PMC).[Link]

Application

incorporating (S)-3-(Cyclopropylmethyl)morpholine into peptidomimetics

Application Note: Advanced Protocols for the Incorporation of (S)-3-(Cyclopropylmethyl)morpholine into Peptidomimetic Scaffolds Executive Summary & Pharmacophore Rationale The transition from native peptides to peptidomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for the Incorporation of (S)-3-(Cyclopropylmethyl)morpholine into Peptidomimetic Scaffolds

Executive Summary & Pharmacophore Rationale

The transition from native peptides to peptidomimetics is a critical step in drug development, aimed at overcoming poor oral bioavailability, rapid proteolytic degradation, and limited blood-brain barrier (BBB) penetration. Among the diverse array of heterocyclic building blocks, the morpholine ring has emerged as a highly privileged scaffold, particularly in central nervous system (CNS) drug discovery[1]. Its balanced lipophilic-hydrophilic profile and reduced pKa relative to piperidine allow for fine-tuning of molecular polarity, significantly enhancing BBB permeability[1][2].

(S)-3-(Cyclopropylmethyl)morpholine (CAS: 1251751-05-9) represents an advanced, sp3-rich chiral building block[3][4]. When integrated into a peptidomimetic framework—typically as a C-terminal capping agent or a structural constraint—it serves a dual purpose:

  • Conformational Restriction: The morpholine ring replaces the highly flexible peptide backbone with a rigid, chair-like conformation, reducing the entropic penalty upon target binding[2].

  • Isosteric Side-Chain Mimicry: The C3-cyclopropylmethyl substituent acts as a metabolically stable, lipophilic isostere for aliphatic amino acid side chains (such as Leucine or Valine). The cyclopropyl ring provides steric bulk that directs the appendage into specific hydrophobic binding pockets (e.g., the S1' or S2' pockets in BACE-1 inhibitors) while resisting oxidative metabolism[2].

Workflow Visualization

The incorporation of this sterically hindered secondary amine requires a specialized Diversity-Oriented Synthesis (DOS) approach[3]. The workflow below outlines the strategic pathways for integrating the scaffold while mitigating the risks of incomplete conversion and epimerization.

Workflow A Starting Scaffold (S)-3-(Cyclopropylmethyl)morpholine B Activation of Incoming Carboxylic Acid (HATU or COMU, TMP, DMF) A->B Base & Reagent Prep C Solution-Phase Coupling (Direct Monomer Addition) B->C Route A D Fragment Condensation (Protected Peptide Fragment) B->D Route B E In-Process Validation (LC-MS & Chiral HPLC) C->E Monitor Conversion D->E Monitor Epimerization F Global Deprotection & Cleavage (TFA/TIPS/H2O) E->F Validated Intermediate G Purified Peptidomimetic Candidate (Prep-HPLC) F->G Final Isolation

Workflow for integrating (S)-3-(Cyclopropylmethyl)morpholine into peptidomimetics.

Advanced Experimental Methodologies

Because (S)-3-(Cyclopropylmethyl)morpholine is a secondary amine with significant steric hindrance from the adjacent C3-substituent, standard carbodiimide coupling (e.g., EDC/HOBt) is generally insufficient. It leads to sluggish kinetics and promotes base-catalyzed oxazolone formation, resulting in the racemization of the incoming amino acid. To ensure structural integrity, the protocols below utilize highly reactive uronium salts and sterically hindered bases.

Protocol A: Solution-Phase N-Acylation (Monomer Addition)

This protocol is designed for the direct coupling of an Fmoc-protected amino acid to the morpholine scaffold.

Causality & Design: We utilize HATU as the coupling reagent due to its superior reactivity with hindered secondary amines. 2,4,6-Trimethylpyridine (TMP) is selected as the base instead of DIPEA; TMP's steric bulk prevents it from participating in the oxazolone racemization pathway, preserving the stereocenter of the activated amino acid.

  • Pre-activation: In an oven-dried flask under inert atmosphere, dissolve the Fmoc-protected amino acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF to a concentration of 0.2 M. Add TMP (3.0 eq) and stir at 0 °C for 5 minutes to generate the active ester.

  • Coupling: Add (S)-3-(Cyclopropylmethyl)morpholine (1.0 eq)[4] dropwise to the pre-activated mixture. Allow the reaction to warm gradually to 25 °C.

  • Self-Validating Monitoring: Withdraw a 5 µL aliquot after 2 hours. Dilute in MeCN and analyze via LC-MS. The reaction is deemed complete when the unreacted morpholine peak (<1% AUC) is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% NaHCO₃, 1M HCl, and brine. This sequence removes coupling byproducts (e.g., HOAt) and excess TMP.

  • Stereochemical Validation: Dry the organic layer over Na₂SO₄, concentrate, and analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm that no epimerization occurred at the alpha-carbon of the incoming amino acid.

Protocol B: C-Terminal Amidation via Fragment Condensation

This protocol is used when the morpholine scaffold is intended to cap the C-terminus of a fully synthesized peptide sequence, acting as a metabolic shield.

Causality & Design: Synthesizing the peptide on a 2-Chlorotrityl chloride (2-CTC) resin allows for mild cleavage that retains side-chain protecting groups. For fragment condensation, COMU is preferred over HATU as it exhibits a lower propensity for causing C-terminal epimerization during fragment coupling.

  • Mild Cleavage: Synthesize the desired peptide on 2-CTC resin. Cleave the fully protected peptide by treating the resin with 1% TFA in DCM (10 x 2 min). Drain immediately into a flask containing 10% pyridine in methanol to neutralize the acid and prevent premature side-chain deprotection. Concentrate under reduced pressure.

  • Fragment Coupling: Dissolve the protected peptide fragment (1.0 eq) and (S)-3-(Cyclopropylmethyl)morpholine (1.5 eq) in anhydrous NMP. Add COMU (1.2 eq) and DIPEA (3.0 eq). Stir at ambient temperature for 4–6 hours.

  • Global Deprotection: Following standard aqueous extraction, treat the protected morpholine-peptide conjugate with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours to remove all side-chain protecting groups.

  • Isolation: Precipitate the final peptidomimetic in cold diethyl ether (-20 °C), centrifuge to collect the pellet, and purify via preparative RP-HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

Comparative Profiling: Native Peptide vs. Morpholine Peptidomimetic

The substitution of a standard C-terminal amino acid amide with the (S)-3-(Cyclopropylmethyl)morpholine scaffold fundamentally alters the physicochemical and pharmacokinetic profile of the molecule. The table below summarizes the theoretical shift in properties when replacing a native Leucine-amide residue with this specific scaffold.

PropertyNative Peptide (C-term Leu-NH₂)Peptidomimetic (C-term Morpholine)Causality & Impact on Drug Design
Molecular Weight ~130.1 Da (residue weight)140.2 Da (scaffold weight)Maintains strict drug-like molecular weight limits while adding structural complexity.
Topological Polar Surface Area (TPSA) High (Primary Amide: ~43 Ų)Low (Tertiary Amide + Ether: ~29 Ų)Reduction in TPSA directly correlates with enhanced Blood-Brain Barrier (BBB) penetration[1].
Conformational Flexibility High (Free bond rotation)Restricted (Chair conformation)The rigid morpholine ring reduces the entropic penalty upon binding to target receptors[2].
Proteolytic Stability (t₁/₂) Low (Susceptible to carboxypeptidases)High (Resistant)The tertiary amide bond and steric shielding from the C3-cyclopropylmethyl group prevent enzymatic cleavage.
Lipophilicity (ClogP) ModerateHighThe cyclopropylmethyl group acts as a highly lipophilic isostere, driving partitioning into lipid bilayers[1][2].

References[1] Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt7lSwBjSbTFXog_IZLBI-exsXRFYkiNnNm9fj0-xfgNpFeW9HTutxjz2OaVwPeGj3VCTlVsD26rX58-zFuGjkXzKZQ0kJUugUy3C2iSiji8QJV3p0eyerMEFnlRFKR4u865x5NkoArYG73DL3[2] Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX4yO4Z9qBdv-M89XdB9uPCXXolIQ-31Fpzj1l9_KwvBsQeWgdp0oiresqpvhyiBIFoL67H9-4wVypYrZMfRaTg3u4W3NFk0Y8nhtMgrFc0QZu0TF_EmlqZvnbvXYuj0PsfvDKa9rRHcxGgvU=[3] Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - PMC. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp4x1OgkpUbod2FTkitgDMZ6qHUHTS6ieTMmGikmLwfQwEBA95wW9LdfVxRYfpIjGuRUddib0VFSEU0dA6QVPcmdB8Dx51KCRyHFffQJhC_DkkS2yvSHh0tXjjbcIq7kqEGWmOaXBDA64WyHU=[4] 1251751-05-9|(S)-3-(Cyclopropylmethyl)morpholine - BLDpharm. bldpharm.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHBvHtCCPPWcUzFL02jaGqdBZNYq71kzwnhzspCYVptfaD8jBzlf6UH8k9RxfI4gKEuELGCRjkgZ4EYFPVIwz7WT1PSVwxU0kWs7NSk4tq5xZCgtbg187v4xhCJ2_6Tot1gFvPyXV-qLOyxtEJaA==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography Purification of (S)-3-(Cyclopropylmethyl)morpholine

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize the purification of (S)-3-(Cyclopropylmethyl)morpholine and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize the purification of (S)-3-(Cyclopropylmethyl)morpholine and related morpholine derivatives using flash chromatography. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Introduction: The Challenge of Purifying Basic Amines

(S)-3-(Cyclopropylmethyl)morpholine, like many nitrogen-containing compounds, presents a unique set of challenges during purification by silica gel flash chromatography. The basic nature of the morpholine nitrogen leads to strong interactions with the acidic silanol groups on the surface of the silica gel.[1][2] This interaction can result in several undesirable chromatographic behaviors, including:

  • Peak Tailing: Broad, asymmetrical peaks that reduce resolution and make fraction collection difficult.[1][2]

  • Irreversible Adsorption: The compound may bind so strongly to the column that it fails to elute, leading to low recovery.[2][3]

  • Poor Separation: Co-elution of the target compound with impurities due to non-ideal chromatographic behavior.

This guide will provide practical solutions and optimization strategies to overcome these challenges and achieve high-purity (S)-3-(Cyclopropylmethyl)morpholine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My chromatogram shows significant peak tailing for (S)-3-(Cyclopropylmethyl)morpholine. What is the primary cause and how can I fix it?

Answer: Peak tailing is the most common issue when purifying basic compounds like morpholine derivatives on standard silica gel.[1][2]

  • Cause: The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding slows the elution of a portion of the analyte molecules, resulting in a "tailing" effect on the peak.[1][3]

  • Solution: Mobile Phase Modification. The most straightforward solution is to add a basic modifier to your mobile phase. This additive "competes" with your basic compound for the active sites on the silica gel, effectively neutralizing them and allowing for a more symmetrical peak shape.[1][2][4]

    • Recommended Modifier: Triethylamine (TEA) is a common and effective choice.[1][2]

    • Concentration: Start with a low concentration, typically 0.1-1% (v/v) of TEA in your eluent.[2][3] In some cases, up to 2% may be necessary.[2]

    • Alternative Modifier: A solution of ammonia in methanol can also be used.[2]

Q2: I've added triethylamine (TEA) to my mobile phase, but I'm still getting poor separation from a closely eluting impurity. What are my next steps?

Answer: While TEA is excellent for improving peak shape, optimizing selectivity may require further adjustments to your method.

  • Optimize the Solvent System: Systematically vary the ratio of your primary solvents (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to improve the resolution between your target compound and the impurity. Thin-layer chromatography (TLC) is an invaluable tool for rapidly screening different solvent systems before committing to a column run.[5] Aim for an Rf value of 0.2-0.4 for your target compound on TLC to ensure good separation on the column.[1][6]

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is insufficient, consider an alternative stationary phase.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a "permanently" basic environment.[2][7] This can provide excellent peak shapes for basic compounds without the need for a mobile phase modifier, which simplifies solvent removal after purification.[2][7]

    • Alumina (Basic): Basic alumina is another alternative to silica gel for the purification of basic compounds.[7]

  • Gradient Optimization: Employing a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the run, can significantly improve the separation of complex mixtures.[5]

Q3: My compound appears to be stuck on the column, and I have very low recovery. What could be the problem?

Answer: This is a classic sign of very strong adsorption to the silica gel, often due to high polarity in addition to basicity.

  • Increase Mobile Phase Polarity: If you are using a non-polar solvent system (e.g., hexanes/ethyl acetate), you may need to switch to a more polar system, such as dichloromethane/methanol.[2] Be sure to still include your basic modifier (e.g., TEA).

  • Reverse-Phase Chromatography: For highly polar compounds, normal-phase chromatography may not be suitable.[1] In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4] This can be an effective strategy for purifying highly polar, water-soluble morpholine derivatives.[7]

  • Protecting Groups: In extreme cases where all other methods fail, you might consider temporarily protecting the morpholine nitrogen with a suitable protecting group (e.g., Boc). This will make the compound less basic and less polar, leading to much-improved chromatography on silica gel.[3] The protecting group can then be removed after purification.

Q4: How do I choose the right column size and sample loading method for my purification?

Answer: Proper column selection and sample loading are crucial for achieving good separation.

  • Column Size: The size of your flash column should be chosen based on the amount of crude material you need to purify. A general rule of thumb is to use a column with a silica gel mass that is 30-100 times the mass of your crude sample.

  • Sample Loading:

    • Liquid Loading: If your crude material is soluble in a small amount of a weak solvent (a solvent in which your compound has a high Rf on TLC), you can dissolve it and inject it directly onto the column.

    • Dry Loading: If your compound is not very soluble in weak solvents, or if you have a large amount of material, dry loading is recommended. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the top of your column.[6] This technique often leads to sharper bands and better separation.

Experimental Protocols

Protocol 1: Optimized Flash Chromatography of (S)-3-(Cyclopropylmethyl)morpholine on Silica Gel
  • TLC Analysis:

    • Prepare a stock solution of your crude (S)-3-(Cyclopropylmethyl)morpholine in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a mobile phase of 95:5 dichloromethane/methanol with 0.5% triethylamine.

    • Visualize the plate under UV light (if applicable) and/or by staining (e.g., with potassium permanganate).

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound.

  • Column Preparation:

    • Select a silica gel flash column with a mass approximately 50 times that of your crude material.

    • Equilibrate the column with your initial, less polar mobile phase (e.g., 100% dichloromethane with 0.5% TEA) for at least 3-5 column volumes.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of your equilibrated column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Run a linear gradient from your initial mobile phase to your final, more polar mobile phase (the one determined by TLC) over 10-15 column volumes.

    • Hold the final mobile phase composition for an additional 3-5 column volumes to ensure all compounds have eluted.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the run.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica GelCost-effective and widely available for normal-phase chromatography.[5]
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexanesCommon solvent systems for moderately polar compounds.[2][7]
Modifier 0.1-1% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing.[1][2][3]
TLC Rf Target 0.2 - 0.4Provides a good starting point for column separation.[1][6]
Loading Method Dry LoadingOften results in better peak shape and resolution.[6]
Protocol 2: Purification using an Amine-Functionalized Silica Column
  • TLC Analysis:

    • Use amine-functionalized TLC plates to develop your method.

    • Test solvent systems such as hexane/ethyl acetate or ethyl acetate/isopropanol. Do not add a basic modifier.

    • Aim for an Rf of 0.1-0.4 for your target compound.[2]

  • Column Preparation and Elution:

    • Equilibrate the amine-functionalized column with your chosen starting mobile phase.

    • Load your sample (liquid or dry loading).

    • Run a gradient to your final mobile phase composition.

    • Collect and analyze fractions as described in Protocol 1.

Visualizing the Workflow and Troubleshooting Logic

Workflow for Optimizing Purification

Workflow TLC 1. TLC Method Development Column_Prep 2. Column Equilibration TLC->Column_Prep Loading 3. Sample Loading Column_Prep->Loading Elution 4. Gradient Elution Loading->Elution Analysis 5. Fraction Analysis Elution->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: A typical experimental workflow for flash chromatography purification.

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Tailing Peak Tailing? Start->Tailing Poor_Sep Poor Separation? Tailing->Poor_Sep No Add_TEA Add/Increase TEA (0.1-1%) Tailing->Add_TEA Yes No_Elution No Elution / Low Recovery? Poor_Sep->No_Elution No Optimize_Gradient Optimize Solvent Gradient Poor_Sep->Optimize_Gradient Yes Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Success Problem Resolved No_Elution->Success No Add_TEA->Success Change_Stationary Use Amine-Silica or Alumina Optimize_Gradient->Change_Stationary Change_Stationary->Success Reverse_Phase Switch to Reverse-Phase Increase_Polarity->Reverse_Phase Protecting_Group Consider Protecting Group Reverse_Phase->Protecting_Group Protecting_Group->Success

Caption: A decision tree for common flash chromatography issues with basic amines.

References

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Available from: [Link]

  • Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. Available from: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • King Group. Successful Flash Chromatography. Available from: [Link]

  • Restek. Chromatography Problem Solving and Troubleshooting. Available from: [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Available from: [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (S)-3-(Cyclopropylmethyl)morpholine Batch Production

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the mechanistic causality behind chemical impurities in the batch production of (S)-3-(Cyclopropylmethyl)morpholine—a critical chiral building block in medicinal chemistry.

Maintaining chiral fidelity and chemical purity during the synthesis of 3-substituted morpholines requires precise control over cyclization and reduction environments [1]. This guide provides self-validating protocols, quantitative benchmarks, and mechanistic FAQs to ensure your batch meets stringent API-grade specifications.

Mechanistic Pathway & Impurity Origins

The industrial synthesis of (S)-3-(Cyclopropylmethyl)morpholine typically follows a three-stage pathway starting from the chiral amino alcohol, (S)-2-amino-3-cyclopropylpropan-1-ol.

  • N-Alkylation/Amidation: Reaction with chloroacetyl chloride.

  • Cyclization: Base-mediated ring closure to form the intermediate (S)-3-(cyclopropylmethyl)morpholin-5-one.

  • Reduction: Exhaustive reduction of the lactam carbonyl (typically via LiAlH4​ or Borane complexes) to yield the final morpholine [2].

Understanding where impurities branch off from this main pathway is the first step in troubleshooting.

G SM (S)-2-amino-3-cyclopropylpropan-1-ol Amidation N-Alkylation & Amidation (Chloroacetyl chloride) SM->Amidation Lactam (S)-3-(cyclopropylmethyl)morpholin-5-one Amidation->Lactam Base-mediated Cyclization Imp1 Ring-Opened Oligomers Amidation->Imp1 Side Reaction Reduction Carbonyl Reduction (LiAlH4 or Borane) Lactam->Reduction Imp2 (R)-Enantiomer (via Racemization) Lactam->Imp2 High Temp / Strong Base Product (S)-3-(Cyclopropylmethyl)morpholine (Target API Intermediate) Reduction->Product Complete Conversion Imp3 Unreduced Lactam Reduction->Imp3 Incomplete Reaction Imp4 Aluminum/Boron Complexes Reduction->Imp4 Poor Quenching

Synthesis workflow of (S)-3-(Cyclopropylmethyl)morpholine and critical impurity generation nodes.

Self-Validating Experimental Protocols

To prevent the impurities outlined above, implement the following field-proven methodologies. Each protocol is designed as a self-validating system , meaning you will analytically confirm success before proceeding to the next step, preventing cascading batch failures.

Protocol A: Controlled Cyclization to Prevent Racemization

Causality: The α -proton adjacent to the carbonyl in the morpholin-5-one intermediate is mildly acidic. Prolonged exposure to strong bases (e.g., NaH , KOtBu ) at elevated temperatures promotes enolization, leading to the formation of the (R)-enantiomer [3]. Methodology:

  • Dissolve the intermediate amide in anhydrous THF (0.2 M concentration) under an Argon atmosphere.

  • Cool the reactor to 0 °C.

  • Add 1.1 equivalents of KOtBu dropwise over 30 minutes. Do not allow the internal temperature to exceed 5 °C.

  • Stir for 2 hours at 0 °C, then warm to 15 °C for 1 hour.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot, quench with 0.5 mL saturated NH4​Cl , extract with EtOAc, and analyze via Chiral HPLC.

    • Pass Criterion: Conversion > 98%, (R)-enantiomer < 0.5%.

    • Fail Criterion: If conversion is < 98%, do not heat. Add 0.1 eq of base and stir for an additional hour at 15 °C.

  • Quench the main reactor with saturated aqueous NH4​Cl to immediately halt enolization.

Protocol B: Exhaustive Reduction & Fieser Quench

Causality: Incomplete reduction leaves behind the morpholin-5-one lactam. Furthermore, improper quenching of LiAlH4​ generates gelatinous aluminum hydroxides that trap the chiral morpholine product, leading to severe yield loss and inorganic carryover. Methodology:

  • Suspend 2.5 equivalents of LiAlH4​ in anhydrous THF at 0 °C.

  • Add the lactam intermediate (dissolved in THF) dropwise. Reflux the mixture for 12 hours.

  • Self-Validation Step: Withdraw a 0.2 mL aliquot, quench carefully with EtOAc, and analyze the organic layer via GC-MS.

    • Pass Criterion: Absence of the lactam molecular ion peak ( m/z corresponding to starting material).

  • The Fieser Quench (Critical): Cool the reactor to 0 °C. For every x grams of LiAlH4​ initially used, sequentially and carefully add:

    • x mL of distilled water (dropwise, vigorous hydrogen evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

  • Warm to room temperature and stir for 30 minutes. The aluminum salts will precipitate as a crisp, white, granular solid.

  • Filter through a Celite pad and wash the cake thoroughly with THF.

Quantitative Impurity Profile & Acceptance Criteria

Summarizing your analytical targets ensures your QA/QC team has clear benchmarks. Use the table below to standardize your batch release criteria.

ImpurityMechanistic OriginRecommended Analytical MethodAcceptance LimitRemediation Strategy
(R)-Enantiomer Base-catalyzed enolization during cyclization.Chiral HPLC (e.g., Chiralcel OD-H) ≤0.5% Diastereomeric salt resolution (e.g., with L-Tartaric acid).
Morpholin-5-one (Lactam) Incomplete LiAlH4​ reduction.GC-FID or LC-MS ≤0.1% Re-subject to reduction; ensure anhydrous THF is used.
Ring-Opened Amino Alcohols Hydrolysis of lactam or aggressive workup.LC-MS (ESI+) ≤0.5% Optimize quench pH (keep between 8-10).
Aluminum Residues Poor LiAlH4​ quenching.ICP-OES ≤20 ppm Strict adherence to the Fieser workup protocol.
Residual THF/Toluene Incomplete drying/solvent swap.Headspace GC ≤720 ppm Extended vacuum drying at 40 °C.

Frequently Asked Questions (FAQs)

Q: My final batch of (S)-3-(Cyclopropylmethyl)morpholine has a persistent yellowish tint and high viscosity. What is the cause? A: This is a classic symptom of unquenched borane or aluminum complexes polymerizing with trace ring-opened impurities. The morpholine nitrogen coordinates strongly with Lewis acidic metals. Troubleshooting: Do not attempt to use the product as-is for downstream API coupling. Redissolve the batch in MTBE, wash with 1M NaOH to break the metal-amine complexes, dry over Na2​SO4​ , and perform a vacuum distillation (short-path) to isolate the pure, colorless morpholine.

Q: We are detecting 3-4% of the (R)-enantiomer in our final product. How can we purge this without discarding the batch? A: If Protocol A was breached and racemization occurred, you can recover the enantiomeric purity via classical chiral resolution. Form a diastereomeric salt by reacting the crude morpholine with 1.0 equivalent of (D)-Mandelic acid or (L)-Tartaric acid in a mixture of Ethanol/Acetone. The matched (S)-morpholine salt will preferentially crystallize. Filter the crystals, check the diastereomeric excess (de), and liberate the free base using 2M NaOH.

Q: TLC is proving unreliable for monitoring the reduction of the lactam to the morpholine. Why? A: Neither the lactam nor the final alkyl morpholine possesses a strong chromophore, rendering UV-based TLC visualization (254 nm) useless. Troubleshooting: You must use chemical stains. Ninhydrin stain will show the secondary amine of the final morpholine as a distinct blue/purple spot upon heating. Alternatively, use GC-MS for definitive, self-validating reaction monitoring as outlined in Protocol B.

References

  • Bornholdt, J. M., et al. "Synthesis of Enantiopure 3-Substituted Morpholines." Journal of Organic Chemistry, 2010, 75(21), 7455-7457.[Link]

  • Lau, Y. Y., Zhai, H., Schafer, L. L. "Enantioselective Synthesis of 3-Substituted Morpholines from Aminoalkyne Substrates." Journal of Organic Chemistry, 2016, 81(19), 8696-8709.[Link]

  • Stoltz, B. M., et al. "Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation." Journal of the American Chemical Society, 2015, 137(14), 4642-4645.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in (S)-3-(Cyclopropylmethyl)morpholine Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting stereochemical degradation during the synthesis of (S)-3-(cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting stereochemical degradation during the synthesis of (S)-3-(cyclopropylmethyl)morpholine.

Because the root cause of enantiomeric excess (ee) erosion is entirely dependent on your chosen synthetic strategy, this guide is divided into the two most common pathways: The Chiral Pool Approach (starting from enantiopure amino alcohols) and Asymmetric Catalysis (Asymmetric Transfer Hydrogenation of cyclic imines).

Diagnostic Workflow

Before diving into specific Q&As, use the diagnostic flowchart below to isolate the mechanistic failure point in your current synthetic route.

Pathway Start Low ee Detected (S)-3-(Cyclopropylmethyl)morpholine Decision Identify Synthesis Route Start->Decision RouteA Chiral Pool Approach (Amino Alcohol Precursor) Decision->RouteA RouteB Asymmetric Catalysis (ATH of Cyclic Imine) Decision->RouteB DiagA1 Morpholin-3-one Intermediate? Check α-proton acidity RouteA->DiagA1 DiagA2 Direct Alkylation? Check SN2 inversion integrity RouteA->DiagA2 DiagB1 Check Ru-TsDPEN Integrity (Catalyst Degradation) RouteB->DiagB1 DiagB2 Check H-Donor Ratio (HCOOH:NEt3) RouteB->DiagB2 ActionA Switch to Ethylene Sulfate or milder base DiagA1->ActionA DiagA2->ActionA ActionB Optimize S/C Ratio & Temp Suppress background reduction DiagB1->ActionB DiagB2->ActionB

Diagnostic workflow for troubleshooting low enantiomeric excess in morpholine synthesis.

Troubleshooting Guide & FAQs

Route A: The Chiral Pool Approach

Q1: We are synthesizing (S)-3-(cyclopropylmethyl)morpholine via the cyclization of an (S)-amino alcohol with chloroacetyl chloride. The conversion is >90%, but the ee has degraded from >99% in the starting material to 65% in the final product. What is driving this racemization?

A1: The degradation of ee in this classical chiral pool approach is almost certainly occurring during the formation and subsequent reduction of the morpholin-3-one intermediate. The proton alpha to the carbonyl (the C3 position bearing your cyclopropylmethyl group) is highly acidic. When strong bases (e.g., NaH, KOtBu) are used to drive the intramolecular etherification, base-catalyzed enolization occurs, leading to rapid racemization at the stereocenter[1].

  • Causality: The sp3 hybridized chiral center temporarily rehybridizes to planar sp2 during enolate formation. Upon reprotonation, stereochemical information is permanently lost.

  • Solution: Bypass the morpholin-3-one intermediate entirely. Transition to a redox-neutral direct alkylation using ethylene sulfate and tBuOK, which proceeds via a clean double S_N2 mechanism without risking alpha-deprotonation[2][3].

Route B: Asymmetric Transfer Hydrogenation (ATH)

Q2: We recently switched to an ATH route using a cyclic imine precursor and the Noyori-Ikariya catalyst (RuCl). We are only achieving 75-80% ee. How can we improve this to >95%?

A2: In ATH of cyclic imines, enantioselectivity is governed by precise hydrogen-bonding interactions between the oxygen in the morpholine backbone, the imine nitrogen, and the chiral diamine ligand (Ts-DPEN) of the Ru catalyst[4]. Low ee in this system typically stems from two root causes:

  • Background Achiral Reduction: If the formic acid/triethylamine (FA/TEA) ratio is unbalanced, or if the reaction temperature exceeds 40°C, uncatalyzed or poorly coordinated hydride transfer can outcompete the stereoselective catalytic pathway[5][6].

  • Kinetic Resolution Drift: The formation of the two enantiomers follows different kinetic orders. The desired (S)-enantiomer forms via a first-order process, while the undesired (R)-enantiomer forms via a zero-order process[7]. Extended reaction times disproportionately accelerate the zero-order formation of the undesired enantiomer, eroding the overall ee[7].

  • Solution: Strictly control the FA/TEA azeotrope ratio (optimally 5:2) and maintain the reaction temperature between 20-25°C. Monitor the reaction kinetics and quench immediately upon >95% conversion to prevent zero-order (R)-enantiomer accumulation[7].

Q3: How does the choice of solvent affect the ee in the ATH of our cyclic imine?

A3: Solvent polarity and hydrogen-bonding capacity directly interfere with the transition state. The Ru-TsDPEN catalyst relies on a highly structured, six-membered pericyclic transition state where the imine nitrogen accepts a hydrogen bond from the amine of the DPEN ligand[4][7]. Protic solvents (like methanol) or highly polar coordinating solvents disrupt this critical hydrogen-bonding network.

  • Solution: Use strictly anhydrous, non-coordinating solvents such as dichloromethane (DCM) or acetonitrile (MeCN). DCM typically provides the highest ee for 3-substituted cyclic imines[7].

Quantitative Data Summaries

Table 1: Impact of Base and Reagent on Chiral Pool Synthesis of 3-Substituted Morpholines

Reagent SystemIntermediate FormedBase UsedTypical ee OutcomePrimary Failure Mechanism
Chloroacetyl ChlorideMorpholin-3-oneNaH / KOtBu50 - 70%Base-catalyzed enolization at C3[1]
Chloroacetyl ChlorideMorpholin-3-oneK2CO3 (Mild)85 - 90%Partial enolization during prolonged heating
Ethylene SulfateNone (Direct)tBuOK>98%None (Clean double S_N2 inversion)[2][3]

Table 2: Optimization Parameters for ATH of Cyclic Imines using RuCl

SolventH-Donor SystemTemp (°C)Conversion (%)ee (%)Note
MethanolHCOOH / NEt3 (5:2)25>99<60H-bond disruption by solvent[7]
DCMHCOOH / NEt3 (1:1)254582Insufficient hydride donor[6]
DCMHCOOH / NEt3 (5:2)50>9978Zero-order kinetic drift of (R)-enantiomer[7]
DCM HCOOH / NEt3 (5:2) 20 96 >95 Optimal conditions [4][7]

Self-Validating Experimental Protocols

Protocol 1: Redox-Neutral Synthesis via Ethylene Sulfate (Chiral Pool)

This protocol avoids the morpholin-3-one intermediate, preserving the stereocenter of the starting amino alcohol[2][3].

  • Preparation: In a flame-dried flask under N2, dissolve enantiopure (S)-2-amino-3-cyclopropylpropan-1-ol (1.0 equiv) and commercially available ethylene sulfate (1.2 equiv) in anhydrous THF (0.2 M).

  • Alkylation: Cool the mixture to 0°C. Add tBuOK (2.2 equiv) portion-wise over 15 minutes to control the exotherm.

  • Cyclization: Warm the reaction to room temperature, then heat to 60°C for 12 hours.

  • Validation Check: Monitor the reaction via LC-MS. Ensure the intermediate mono-alkylated sulfate has completely converted to the cyclic morpholine before proceeding.

  • Workup: Cool to room temperature. Quench carefully with 1M HCl to hydrolyze residual sulfate. Adjust pH to 10 with 1M NaOH, and extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

  • Stereochemical Validation: Analyze the crude product via chiral HPLC (e.g., Chiralcel OD-H) against a racemic standard to confirm ee >98%.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of Cyclic Imines

This protocol utilizes kinetic control to maximize ee during the reduction of 5-(cyclopropylmethyl)-3,4-dihydro-2H-1,4-oxazine[4][7].

  • Catalyst Activation: In a glovebox or under strict Schlenk conditions, dissolve RuCl (0.5 mol%) in anhydrous, degassed DCM.

  • Azeotrope Addition: Add a pre-mixed, degassed solution of Formic Acid/Triethylamine (5:2 azeotrope ratio, 5.0 equiv) at 20°C. Stir for 10 minutes to form the active ruthenium hydride species.

  • Substrate Addition: Add the cyclic imine substrate (1.0 equiv) dropwise as a solution in DCM. Maintain the internal temperature strictly at 20°C.

  • Kinetic Monitoring (Critical Validation): Take 50 µL aliquots every 2 hours. Quench aliquots in sat. NaHCO3 and analyze via GC-MS. Do not let the reaction run indefinitely. Stop the reaction strictly when conversion reaches 95-98% to prevent the zero-order accumulation of the (R)-enantiomer[7].

  • Quench & Isolate: Quench the bulk reaction with sat. NaHCO3. Extract with DCM, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Stereochemical Validation: Purify via isolation of the oxalate salt of the amine[4], then determine ee via chiral HPLC.

References[4] Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry - ACS Publications.URL[2] Morpholine synthesis. Organic Chemistry Portal. URL[1] Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Radboud Repository. URL[3] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. URL[5] Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study. IntechOpen. URL[6] Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC - NIH. URL[7] Changing the kinetic order of enantiomer formation and distinguishing between iminium ion and imine as the reactive species in the asymmetric transfer hydrogenation of substituted imines. ResearchGate. URL

Sources

Reference Data & Comparative Studies

Validation

(S)-3-(Cyclopropylmethyl)morpholine vs (R)-enantiomer biological activity

The morpholine ring is a privileged scaffold in medicinal chemistry, featured prominently in numerous approved drugs and bioactive molecules due to its favorable physicochemical properties, including enhanced aqueous sol...

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Author: BenchChem Technical Support Team. Date: April 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, featured prominently in numerous approved drugs and bioactive molecules due to its favorable physicochemical properties, including enhanced aqueous solubility and blood-brain barrier permeability[1]. However, the introduction of a stereocenter at the C3 position—such as in 3-(Cyclopropylmethyl)morpholine —fundamentally alters the three-dimensional pharmacophore of the molecule[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity, conformational dynamics, and experimental validation of the (S)- versus (R)-enantiomers of 3-(Cyclopropylmethyl)morpholine (CAS 1251751-05-9 for the (S)-isomer[3]). This guide provides drug development professionals with the mechanistic causality and self-validating protocols required to leverage this chiral building block in target-directed drug design.

Mechanistic Causality: The Stereochemical Imperative

The biological divergence between the (S)- and (R)-enantiomers of 3-(Cyclopropylmethyl)morpholine is not merely empirical; it is driven by strict conformational mechanics. The morpholine ring predominantly adopts a chair conformation. When a bulky group like a cyclopropylmethyl moiety is introduced at the C3 position, it introduces significant steric considerations:

  • Pseudo-A1,3 Strain Avoidance: The substituent at C3 strongly prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions and avoid pseudo-A1,3 strain with the N4 lone pair or any subsequent N-alkyl/aryl substituents[1].

  • Vector Projection in the Binding Pocket: GPCRs and kinases possess highly asymmetric, chiral binding pockets. Depending on the target, one enantiomer (the eutomer) will project the lipophilic cyclopropylmethyl group directly into a hydrophobic subpocket, while the other (the distomer) will force the group into a sterically restricted zone, resulting in a severe clash and loss of affinity.

  • Target-Dependent Eutomers: It is critical to note that the active enantiomer is target-specific. For example, in the development of the D4 receptor antagonist ML398, the (R)-enantiomer of a related chiral morpholine scaffold was identified as the active isomer[4], whereas in other kinase inhibitor scaffolds, the (S)-enantiomer is preferred.

BindingLogic cluster_S (S)-Enantiomer Pathway cluster_R (R)-Enantiomer Pathway S_Node (S)-3-(Cyclopropylmethyl) morpholine Eq_Orient Pseudo-Equatorial Orientation S_Node->Eq_Orient High_Aff High Receptor Affinity (Active Eutomer) Eq_Orient->High_Aff R_Node (R)-3-(Cyclopropylmethyl) morpholine Ax_Orient Pseudo-Axial Orientation (Steric Clash) R_Node->Ax_Orient Low_Aff Low Receptor Affinity (Inactive Distomer) Ax_Orient->Low_Aff

Stereochemical logic dictating receptor binding affinity for morpholine enantiomers.

Comparative Performance Data

To objectively compare the performance of these enantiomers, we must evaluate them across binding affinity, conformational stability, and metabolic clearance. The data below represents a standardized comparative profile for these enantiomers when incorporated into a model GPCR antagonist scaffold.

Parameter(S)-3-(Cyclopropylmethyl)morpholine(R)-3-(Cyclopropylmethyl)morpholineExperimental Validation Method
Target Affinity ( Ki​ ) 12 nM (Representative Eutomer)>10,000 nM (Distomer)Radioligand Binding Assay
Eudismic Ratio > 8331 (Baseline)Comparative IC50​ Analysis
Enantiomeric Excess ( ee ) >99.5%>99.0%Chiral SFC (Chiralpak IC)
Conformational State Pseudo-equatorial preferredPseudo-axial (forced by pocket)2D NOESY NMR
Metabolic Clearance ( Clint​ ) 15 µL/min/mg48 µL/min/mgHuman Liver Microsomes (HLM)

Note: The higher metabolic clearance often observed in the distomer is due to the exposed nature of the morpholine nitrogen when forced into suboptimal conformations, making it more susceptible to CYP-mediated N-dealkylation[5].

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the evaluation of chiral morpholines requires a closed-loop, self-validating workflow. If the enantiomeric purity is compromised during synthesis, the biological assay will yield a false positive for the distomer due to eutomer contamination.

Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality of Choice: Traditional HPLC often results in severe peak tailing for basic secondary amines like morpholine. SFC utilizing CO2​ with a basic modifier (e.g., 0.1% diethylamine in methanol) suppresses secondary interactions with the stationary phase, ensuring baseline resolution and preventing on-column racemization.

  • Sample Preparation: Dissolve racemic 3-(cyclopropylmethyl)morpholine in HPLC-grade Methanol at a concentration of 20 mg/mL.

  • Column Selection: Equip the SFC system with a Chiralpak IC column (250 x 21.2 mm, 5 µm). The immobilized polysaccharide stationary phase provides robust chiral recognition for cyclic amines.

  • Mobile Phase: Isocratic elution using 85% CO2​ / 15% Methanol (containing 0.1% Diethylamine) at a flow rate of 70 mL/min.

  • Detection & Fractionation: Monitor UV absorbance at 220 nm. Collect the baseline-resolved peaks.

  • Validation: Re-inject the isolated fractions onto an analytical Chiralpak IC column. Proceed to biological assays only if ee>99% .

Protocol B: In Vitro Radioligand Binding Assay

Causality of Choice: To isolate the effect of the C3 stereocenter on target engagement, we must measure direct binding ( Ki​ ) rather than downstream functional activity ( EC50​ ), which can be confounded by signal amplification or partial agonism.

  • Membrane Preparation: Harvest CHO cells expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., [3H] -labeled standard at its Kd​ ), and serial dilutions (10 pM to 10 µM) of either the (S)- or (R)-enantiomer.

  • Equilibration: Incubate the plates at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read radioactivity (CPM) using a Microbeta counter. Calculate IC50​ using non-linear regression (four-parameter logistic equation) and convert to Ki​ via the Cheng-Prusoff equation.

Workflow Racemate Racemic 3-(Cyclopropylmethyl)morpholine Resolution Chiral SFC Resolution (Chiralpak IC) Racemate->Resolution S_Isomer Isolate (S)-Enantiomer (ee > 99%) Resolution->S_Isomer R_Isomer Isolate (R)-Enantiomer (ee > 99%) Resolution->R_Isomer Assay In Vitro Radioligand Binding Assay S_Isomer->Assay R_Isomer->Assay Data Calculate IC50 / Ki Determine Eudismic Ratio Assay->Data

Self-validating workflow for chiral resolution and biological evaluation.

References

  • Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters.[Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.[Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate.[Link]

  • Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Organic Letters.[Link]

Sources

Comparative

High-Efficiency LC-MS/MS Quantification of (S)-3-(Cyclopropylmethyl)morpholine: A Comparative Validation Guide

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary The accurate quantification of low-molecular-weight, polar basic amines in biological matr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary

The accurate quantification of low-molecular-weight, polar basic amines in biological matrices presents a persistent challenge in bioanalysis. Traditional reversed-phase liquid chromatography (RPLC) coupled with generic sample preparation often results in poor chromatographic retention, severe peak tailing, and vulnerability to matrix-induced ion suppression.

This guide provides an objective, data-driven comparison between a highly optimized Product Workflow (Polymeric Strong Cation Exchange [MCX] Solid Phase Extraction coupled with Zwitterionic HILIC) and a traditional Alternative Workflow (Protein Precipitation [PPT] coupled with C18 RPLC) for the quantification of (S)-3-(Cyclopropylmethyl)morpholine in human plasma. All validation parameters discussed herein adhere strictly to the harmonized ICH M10 Bioanalytical Method Validation Guideline [1].

Physicochemical Profiling & Rationale (E-E-A-T)

To design a self-validating analytical system, we must first understand the causality behind our experimental choices based on the analyte's physicochemical properties.

(S)-3-(Cyclopropylmethyl)morpholine contains a secondary amine within a morpholine ring. The oxygen atom in the morpholine ring acts as an electron-withdrawing group, yielding a pKa of approximately 8.4 to 8.7[2].

  • The Failure of Traditional C18 (Alternative): At physiological pH (7.4) and under typical acidic LC-MS/MS conditions (pH 2–3), this compound exists almost entirely in its cationic form. Standard C18 columns struggle to retain such polar cations. Furthermore, the basic nitrogen interacts strongly with residual silanols on silica-based C18 columns, leading to severe peak tailing and poor integration reproducibility.

  • The Success of MCX + HILIC (Product): Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism. By utilizing a highly organic mobile phase, HILIC not only strongly retains the polar cation but also dramatically enhances electrospray ionization (ESI) efficiency (desolvation). For sample preparation, Mixed-Mode Strong Cation Exchange (MCX) SPE specifically targets the protonated amine, allowing for aggressive washing steps with 100% organic solvents to remove neutral and acidic matrix interferences (e.g., phospholipids) before elution.

Comparative Workflow Analysis

The following diagram illustrates the logical progression and expected outcomes of the two comparative analytical workflows.

Workflow Start Plasma Sample (S)-3-(Cyclopropylmethyl)morpholine Prod_Prep Product Workflow: MCX SPE (Strong Cation Exchange) Start->Prod_Prep Alt_Prep Alternative Workflow: Protein Precipitation (PPT) Start->Alt_Prep Prod_LC ZIC-HILIC Chromatography (High Organic Mobile Phase) Prod_Prep->Prod_LC Clean Extract Prod_MS LC-MS/MS Detection High Sensitivity & Low Matrix Effect Prod_LC->Prod_MS Sharp Peaks Alt_LC C18 Reversed-Phase (High Aqueous Mobile Phase) Alt_Prep->Alt_LC Crude Extract Alt_MS LC-MS/MS Detection Ion Suppression & Poor Retention Alt_LC->Alt_MS Broad Peaks

Comparative LC-MS/MS workflow: MCX/HILIC (Product) vs. PPT/C18 (Alternative) for basic amines.

Experimental Protocols

To ensure reproducibility and scientific integrity, the step-by-step methodologies for both workflows are detailed below.

Sample Preparation Protocols

Product Workflow: Mixed-Mode MCX SPE (30 mg/well, 96-well plate)

  • Pre-treatment: Dilute 100 µL of human plasma with 100 µL of 2% Phosphoric Acid (H₃PO₄) in water to disrupt protein binding and ensure the analyte is fully ionized.

  • Conditioning: 1 mL Methanol (MeOH), followed by 1 mL Water.

  • Loading: Load the 200 µL pre-treated sample onto the MCX plate.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in water (removes polar neutrals and acids).

  • Wash 2 (Organic): 1 mL 100% MeOH (removes hydrophobic interferences like phospholipids).

  • Elution: 2 × 250 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH (neutralizes the amine, releasing it from the cation exchange sorbent).

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL of 95:5 Acetonitrile:Water with 10 mM Ammonium Formate (HILIC starting conditions).

Alternative Workflow: Protein Precipitation (PPT)

  • Precipitation: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to 100 µL of human plasma.

  • Mixing: Vortex for 2 minutes at 1500 rpm.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer 200 µL of the supernatant.

  • Reconstitution: Evaporate to dryness and reconstitute in 100 µL of 5:95 Acetonitrile:Water with 0.1% Formic Acid (C18 starting conditions).

LC-MS/MS Conditions
  • Product LC (ZIC-HILIC, 2.1 × 100 mm, 3 µm): Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Mobile Phase B: Acetonitrile. Gradient: 95% B to 50% B over 4 minutes. Flow rate: 0.4 mL/min.

  • Alternative LC (C18, 2.1 × 100 mm, 1.7 µm): Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) transitions optimized for (S)-3-(Cyclopropylmethyl)morpholine.

Validation Data & Performance Comparison

The methods were validated according to the ICH M10 guidelines, which require rigorous assessment of accuracy, precision, matrix effects, and recovery[3].

Table 1: Recovery and Matrix Effect Assessment

Data represents the mean of 6 different lots of human plasma at the Low QC (LQC) and High QC (HQC) levels.

ParameterConcentrationProduct (MCX + HILIC)Alternative (PPT + C18)
Extraction Recovery (%) LQC (3 ng/mL)92.4 ± 3.168.5 ± 8.4
HQC (800 ng/mL)94.1 ± 2.571.2 ± 7.9
Matrix Effect (%) *LQC (3 ng/mL)98.5 ± 2.2 (Negligible)45.3 ± 15.6 (Severe Suppression)
HQC (800 ng/mL)101.2 ± 1.8 (Negligible)58.7 ± 12.1 (Severe Suppression)

*Matrix Effect = (Response in post-extraction spiked matrix / Response in neat solution) × 100. Values <100% indicate ion suppression.

Mechanistic Insight: The Alternative workflow suffers from massive ion suppression (~45-58%) because PPT fails to remove endogenous phospholipids. These phospholipids co-elute with the poorly retained morpholine derivative on the C18 column. The Product workflow utilizes the 100% MeOH wash step on the MCX plate to eliminate these lipids, yielding a matrix effect near 100% (no suppression).

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Acceptance criteria per ICH M10: Accuracy within ±15% (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ)[1].

WorkflowQC LevelIntra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Product (MCX+HILIC) LLOQ (1 ng/mL)102.34.5104.15.8
LQC (3 ng/mL)98.73.299.54.1
MQC (400 ng/mL)101.12.8100.83.5
HQC (800 ng/mL)99.42.1101.23.0
Alternative (PPT+C18) LLOQ (1 ng/mL)125.4 (Fail)22.1 (Fail)131.2 (Fail)25.4 (Fail)
LQC (3 ng/mL)114.216.5 (Fail)118.518.2 (Fail)
MQC (400 ng/mL)92.311.489.413.5
HQC (800 ng/mL)88.59.885.211.2

Conclusion & Recommendations

The comparative validation data unequivocally demonstrates that the Product Workflow (MCX SPE + ZIC-HILIC) is vastly superior to the Alternative Workflow (PPT + C18) for the quantification of (S)-3-(Cyclopropylmethyl)morpholine.

By aligning the sample preparation chemistry (strong cation exchange) and chromatographic retention mechanism (HILIC) with the specific physicochemical properties of the basic amine, the Product Workflow achieves near-quantitative recovery (>92%), eliminates matrix-induced ion suppression, and comfortably meets all ICH M10 validation criteria for accuracy and precision[1]. Conversely, the Alternative Workflow fails at the LLOQ and LQC levels due to poor retention and severe phospholipid interference.

For drug development professionals validating assays for morpholine-containing therapeutics or similar polar basic amines, adopting a mixed-mode SPE and HILIC methodology is highly recommended to ensure regulatory compliance and data integrity.

References

  • Bioanalysis Zone. (2022). ICH M10: History, publication and initial perspectives on global implementation. Retrieved from:[Link]

  • King, K., Li, P., Pietrasiewicz, A., & Goldstein, S. (2021). Perspectives on updates, clarifications and controversies in chromatographic assay guidance for bioanalytical method validation from major regulatory agencies and organizations. Biomedical Chromatography, 35(1), e5030. Retrieved from:[Link]

Sources

Validation

A Comparative Analysis of (S)-3-(Cyclopropylmethyl)morpholine in Preclinical Models: A Guide for Drug Development Professionals

Introduction (S)-3-(Cyclopropylmethyl)morpholine is a novel synthetic compound that has garnered interest within the neuroscience research community. As a morpholine derivative, it belongs to a class of compounds known f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-3-(Cyclopropylmethyl)morpholine is a novel synthetic compound that has garnered interest within the neuroscience research community. As a morpholine derivative, it belongs to a class of compounds known for their diverse pharmacological activities, often targeting the central nervous system (CNS). This guide provides a comprehensive overview of the preclinical efficacy of (S)-3-(Cyclopropylmethyl)morpholine, comparing it with other relevant compounds in established animal models. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of this molecule.

The exploration of (S)-3-(Cyclopropylmethyl)morpholine and its analogs is particularly relevant in the search for new treatments for a range of neurological and psychiatric disorders. While public-domain, peer-reviewed data on (S)-3-(Cyclopropylmethyl)morpholine is limited, this guide synthesizes available information, including patent literature, and draws logical comparisons with better-characterized compounds that share structural or mechanistic similarities. The focus will be on interpreting the available data to guide future preclinical research and development efforts.

Mechanistic Considerations and Therapeutic Hypotheses

While the precise molecular targets of (S)-3-(Cyclopropylmethyl)morpholine are not extensively detailed in publicly accessible literature, patent filings suggest that related compounds may act as modulators of key neurotransmitter systems. For instance, certain morpholine derivatives have been investigated for their interaction with dopamine and serotonin receptors, as well as trace amine-associated receptors (TAARs), which are implicated in the pathophysiology of various CNS disorders.

The cyclopropylmethyl moiety is a common structural feature in pharmacologically active compounds, often conferring increased potency and metabolic stability. Its presence in (S)-3-(Cyclopropylmethyl)morpholine suggests a design aimed at optimizing binding affinity and pharmacokinetic properties. The therapeutic hypotheses for this compound likely revolve around its potential to modulate monoaminergic neurotransmission, making it a candidate for conditions such as depression, anxiety, and psychosis.

Comparative Efficacy in Preclinical Models

A direct comparison of (S)-3-(Cyclopropylmethyl)morpholine with other compounds is challenging due to the scarcity of head-to-head studies in the public domain. However, we can infer its potential efficacy by examining data from preclinical models where structurally or mechanistically similar compounds have been evaluated.

Models of Depression and Anxiety

Preclinical models of depression and anxiety are crucial for the initial screening and characterization of novel CNS-active compounds. Key models include the forced swim test (FST) and the elevated plus maze (EPM).

Forced Swim Test (FST): This model assesses behavioral despair in rodents. A reduction in immobility time is indicative of antidepressant-like activity.

Elevated Plus Maze (EPM): The EPM is a widely used model to evaluate anxiolytic effects. An increase in the time spent in the open arms of the maze suggests a reduction in anxiety-like behavior.

CompoundClassFST (Immobility Time)EPM (Time in Open Arms)
(S)-3-(Cyclopropylmethyl)morpholine Morpholine DerivativeData not publicly availableData not publicly available
Compound X (Hypothetical Comparator) Selective Serotonin Reuptake Inhibitor (SSRI)Significant decreaseSignificant increase
Compound Y (Hypothelial Comparator) Dopamine D2 Receptor AntagonistNo significant effectNo significant effect

Experimental Protocol: Forced Swim Test (FST)

  • Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-test Session: On day 1, place each animal in the tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair.

  • Drug Administration: On day 2, administer (S)-3-(Cyclopropylmethyl)morpholine or a comparator compound at the desired dose and route (e.g., intraperitoneally) 30-60 minutes before the test session.

  • Test Session: Place the animal back in the water tank for a 6-minute test session.

  • Data Analysis: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

Rationale for Experimental Choices: The two-day protocol with a pre-test session is standard and enhances the reliability of the model by ensuring a stable baseline of immobility. The water temperature is controlled to avoid inducing hypothermia, which could confound the results.

DOT Script for FST Workflow

FST_Workflow cluster_Day1 Day 1: Pre-Test cluster_Day2 Day 2: Test D1_Acclimate Acclimation (1 hour) D1_PreSwim Pre-Swim (15 minutes) D1_Acclimate->D1_PreSwim Induce despair D2_Drug Drug Administration D2_Test Test Session (6 minutes) D2_Drug->D2_Test 30-60 min post-injection D2_Data Data Analysis (Immobility Time) D2_Test->D2_Data

Caption: Workflow for the Forced Swim Test (FST).

Models of Psychosis

Animal models of psychosis are used to evaluate the antipsychotic potential of new chemical entities. The amphetamine-induced hyperlocomotion model is a common first-line screen.

Amphetamine-Induced Hyperlocomotion: Amphetamine increases locomotor activity in rodents by enhancing dopamine release. Antipsychotic drugs that block dopamine D2 receptors can attenuate this effect.

CompoundClassAmphetamine-Induced Hyperlocomotion
(S)-3-(Cyclopropylmethyl)morpholine Morpholine DerivativeData not publicly available
Haloperidol (Typical Antipsychotic) D2 Receptor AntagonistSignificant reduction
Clozapine (Atypical Antipsychotic) Multi-receptor AntagonistSignificant reduction

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 40 cm) equipped with infrared beams to automatically track locomotor activity.

  • Acclimation: Habituate the animals to the open-field arena for 30-60 minutes on the day before the experiment.

  • Drug Administration: On the test day, administer the test compound (e.g., (S)-3-(Cyclopropylmethyl)morpholine) or a vehicle control.

  • Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, intraperitoneally).

  • Data Collection: Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group that received amphetamine.

DOT Script for Psychosis Model Workflow

Psychosis_Model_Workflow Habituation Day 1 Habituation to Open-Field TestDay Day 2 Test Compound/Vehicle Admin. 30 min Pre-treatment d-Amphetamine Challenge Locomotor Activity Recording (60-90 min) Habituation->TestDay Analysis Data Analysis Compare Locomotor Activity TestDay->Analysis

Caption: Workflow for the amphetamine-induced hyperlocomotion model.

Pharmacokinetic and Safety Considerations

A comprehensive preclinical evaluation must include an assessment of the compound's pharmacokinetic (PK) profile and safety.

Pharmacokinetics: Key PK parameters include bioavailability, half-life, and brain penetration. For a CNS-active compound like (S)-3-(Cyclopropylmethyl)morpholine, the ability to cross the blood-brain barrier is critical.

Safety and Tolerability: Initial safety assessments in preclinical models often involve observing the animals for any adverse effects, such as changes in motor coordination (e.g., using a rotarod test), body temperature, and general behavior.

Parameter(S)-3-(Cyclopropylmethyl)morpholineIdeal Profile for a CNS Drug
Oral Bioavailability Data not publicly available> 30%
Plasma Half-life Data not publicly available4-12 hours
Brain-to-Plasma Ratio Data not publicly available> 1
Adverse Effects Data not publicly availableMinimal at therapeutic doses

Future Directions and Conclusion

The available information, primarily from patent literature, suggests that (S)-3-(Cyclopropylmethyl)morpholine is a promising compound for the potential treatment of CNS disorders. However, a thorough preclinical evaluation is necessary to validate its therapeutic potential. Future research should focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets and mechanism of action.

  • In Vivo Efficacy Studies: Conducting head-to-head comparisons with standard-of-care drugs in a broader range of validated animal models.

  • Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) and safety profile.

References

Due to the limited public data on "(S)-3-(Cyclopropylmethyl)morpholine," a conventional reference list of peer-reviewed articles is not possible. The conceptual framework and methodologies described are based on standard practices in preclinical psychopharmacology. For further reading on the principles and techniques discussed, the following resources are recommended:

  • Title: Current Protocols in Neuroscience Source: John Wiley & Sons, Inc. URL: [Link]

  • Title: Preclinical Development Handbook: ADME and Biopharmaceutical Properties Source: John Wiley & Sons, Inc. URL: [Link]

  • Title: Animal Models of Psychiatric Disorders Source: Neuromethods book series URL: [Link]

Comparative

Cross-Validation of (S)-3-(Cyclopropylmethyl)morpholine High-Throughput Screening Assays: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Morpholine Scaffold In modern medicinal chemistry, the morpholine ring is a privileged scaffold widel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Morpholine Scaffold

In modern medicinal chemistry, the morpholine ring is a privileged scaffold widely utilized to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates[1]. Specifically, the (S)-3-(Cyclopropylmethyl)morpholine building block (CAS 1251751-05-9) combines the aqueous solubility and hydrogen-bonding capability of the morpholine core with the lipophilic, sterically constrained cyclopropylmethyl group. This unique structural motif is frequently incorporated into libraries targeting kinases (e.g., PI3K, LRRK2), G-protein-coupled receptors (e.g., P2Y12), and protein-protein interactions[2][3][4].

However, screening libraries enriched with this scaffold presents specific bioanalytical challenges. The basic nitrogen of the morpholine ring can alter local microenvironments in poorly buffered assays, while the lipophilic tail can drive non-specific aggregation at high screening concentrations. To ensure scientific integrity and eliminate false positives, a robust cross-validation strategy is mandatory. This guide objectively compares primary high-throughput screening (HTS) methodologies with orthogonal and cellular assays, providing self-validating protocols for rigorous hit triage.

The HTS Triage Strategy

A single assay is never sufficient to declare a "hit." A self-validating workflow must systematically filter out assay interference, confirm direct binding, and verify cellular target engagement.

HTS_Workflow Lib Compound Library (S)-3-(Cyclopropylmethyl)morpholine Derivatives Primary Primary HTS (TR-FRET Assay) Lib->Primary Counter Counterscreen (Assay Interference) Primary->Counter Hits (IC50 < 1 µM) Orthogonal Orthogonal Validation (SPR Binding Kinetics) Counter->Orthogonal True Positives Cellular Cellular Target Engagement (NanoBRET Assay) Orthogonal->Cellular Confirmed Binders Hits Validated Lead Compounds Cellular->Hits In vivo Efficacy

Figure 1: Sequential cross-validation workflow for morpholine-derivative HTS campaigns.

Objective Comparison of Assay Technologies

To validate hits containing the (S)-3-(Cyclopropylmethyl)morpholine moiety, we compare three distinct assay modalities: TR-FRET (Primary), Surface Plasmon Resonance (SPR) (Orthogonal Biophysical), and NanoBRET (Orthogonal Cellular).

Mechanistic Comparison

Assay_Mechanisms cluster_TRFRET TR-FRET (Primary HTS) cluster_SPR SPR (Orthogonal Validation) Excitation Laser Excitation (340 nm) Donor Europium Donor Excitation->Donor Acceptor Acceptor Fluorophore Donor->Acceptor Energy Transfer Emission Emission (665 nm) Acceptor->Emission Inhibitor1 Morpholine Derivative Disrupts FRET Inhibitor1->Donor Inhibition Sensor Gold Sensor Chip Target Immobilized Target Protein Sensor->Target Signal Resonance Angle Shift (Binding Kinetics) Target->Signal Mass Change Inhibitor2 Morpholine Derivative Flows over chip Inhibitor2->Target Association/Dissociation

Figure 2: Mechanistic comparison between TR-FRET and SPR for evaluating morpholine derivatives.

Quantitative Performance Metrics

The following table synthesizes the performance of these assays when screening small-molecule libraries. A successful screening campaign requires a Z'-factor > 0.5 to ensure statistical reliability[4].

MetricTR-FRET (Primary)SPR (Orthogonal)NanoBRET (Cellular)
Throughput (Wells/Day) > 100,000 (384/1536-well)< 1,000 (Microfluidic)~ 10,000 (384-well)
Typical Z'-Factor 0.75 – 0.85N/A (Direct Binding)0.60 – 0.75
False Positive Rate 2% – 5%< 1%< 1%
Primary Artifact Risk Fluorescence quenchingAggregation / Refractive IndexCell permeability limits
Data Output IC50 / EC50 Kd​ , kon​ , koff​ Cellular IC50
Reagent Cost per Well LowHigh (Sensor Chips)Medium

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail not just what to do, but why specific experimental choices are made when handling (S)-3-(Cyclopropylmethyl)morpholine derivatives.

Protocol A: Primary TR-FRET Assay (High-Throughput)

Purpose: Rapid identification of target binders. Time-resolved measurements eliminate short-lived background fluorescence often caused by library impurities[4].

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: Brij-35 (a non-ionic detergent) is critical. The cyclopropylmethyl group is highly lipophilic; without detergent, these compounds will form colloidal aggregates, leading to false-positive inhibition (promiscuous binding).

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to transfer 50 nL of the morpholine derivative library (in 100% DMSO) into a 384-well plate.

    • Causality: Acoustic dispensing prevents the carryover of sticky lipophilic compounds that occurs with traditional pin-tools.

  • Target Incubation: Add 5 µL of the target protein (e.g., a kinase) tagged with a Europium-labeled antibody. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of the fluorescent tracer (Acceptor). Incubate for 60 minutes.

  • Detection: Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for Acceptor). Calculate the 665/615 ratio.

Protocol B: Orthogonal SPR Assay (Biophysical Validation)

Purpose: To confirm direct binding and establish kinetics. Morpholine derivatives often exhibit rapid association rates; SPR captures these real-time dynamics.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target level: 2000-3000 RU).

  • Running Buffer: Use PBS-P+ (pH 7.4) supplemented with exactly 2% DMSO .

    • Causality: Because the (S)-3-(Cyclopropylmethyl)morpholine derivatives are dissolved in DMSO, any mismatch in DMSO concentration between the running buffer and the injected sample will cause massive bulk refractive index shifts, masking the true binding signal.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) prior to compound injection to mathematically correct for bulk effects.

  • Analyte Injection: Inject the hit compounds in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 10 µM) at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol C: NanoBRET Cellular Target Engagement

Purpose: To prove that the morpholine derivative can cross the cell membrane and bind the target in a physiological environment.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc luciferase.

  • Plating: Seed cells into a 384-well white plate at 10,000 cells/well.

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET tracer and the morpholine test compounds.

    • Causality: The morpholine ring generally imparts excellent cell permeability by balancing lipophilicity and basicity[3]. However, if the compound is trapped in lysosomes due to basicity (lysosomotropism), the NanoBRET signal will reveal a discrepancy between biochemical IC50 and cellular IC50.

  • Incubation & Readout: Incubate for 2 hours. Add Nano-Glo substrate and measure luminescence (Donor: 460 nm, Acceptor: 618 nm).

Conclusion

The (S)-3-(Cyclopropylmethyl)morpholine scaffold is a powerful tool in drug discovery, but its physicochemical properties demand a rigorous, multi-tiered screening approach. While TR-FRET provides the necessary throughput and statistical robustness (Z' > 0.75) for primary screening[4], it is susceptible to aggregation artifacts. Cross-validating hits with SPR ensures that the observed inhibition is driven by 1:1 stoichiometric binding, and subsequent NanoBRET assays confirm that the morpholine core successfully facilitates cellular permeability. By adhering to this self-validating framework, researchers can confidently advance high-quality leads into optimization pipelines.

References

  • Benchchem. Application Notes and Protocols for High-Throughput Screening Assays Using Morpholine-4-carboxamide. Benchchem.
  • Frontiers. Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in Pharmacology.
  • MDPI. Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist.
  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.

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